3,3-Diethoxypropanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXEOCWOCJQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174207 | |
| Record name | 3,3-Diethoxypropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-34-0 | |
| Record name | 3,3-Diethoxypropionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diethoxypropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diethoxypropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethoxypropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Diethoxypropanenitrile (CAS 2032-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxypropanenitrile, identified by CAS number 2032-34-0, is a versatile organic compound widely utilized as a key intermediate in advanced organic and pharmaceutical synthesis.[1][2] Also known by synonyms such as cyanacetaldehyde diethyl acetal (B89532), its unique structure, featuring a nitrile group and a diethyl acetal, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and critical safety information tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a clear, colorless to pale yellow liquid.[4] It is stable under normal conditions but may decompose at extreme temperatures or in the presence of strong acids or bases.[1] It has limited solubility in water but is highly soluble in common organic solvents like ethanol (B145695) and ether.[1][3]
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2032-34-0 | [5] |
| Molecular Formula | C₇H₁₃NO₂ | [1][6][7] |
| Molecular Weight | 143.18 g/mol | [1][7] |
| Appearance | Clear colorless to pale yellow oil/liquid | [4] |
| Density | 0.954 g/mL at 25 °C | [1][4] |
| Boiling Point | 91-93 °C at 11 mmHg97 °C at 20 mmHg176-178 °C at 760 mmHg | [1][4][5][3] |
| Melting Point | 82-84 °C | [4][6] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.415 | [1][4] |
| Solubility | 32 g/L in water; Soluble in ethanol, ether | [1][3][4] |
Spectroscopic Data
Detailed analytical data is crucial for compound verification and characterization. Spectroscopic data for this compound is publicly available through various databases.
Table 2: Availability of Spectroscopic Data
| Data Type | Availability / Source | Reference(s) |
| ¹³C NMR | Available (Solvent: CDCl₃) / SpectraBase | [8] |
| Mass Spectrum (GC) | Available / SpectraBase | [9] |
| FTIR / Raman | Available / SpectraBase | [9] |
Synthesis Protocols
While several methods exist for the synthesis of this compound, a detailed and scalable method is disclosed in Chinese patent CN102295578A.[10] This approach avoids the high costs and harsh conditions of previous methods.[11]
Detailed Experimental Protocol (Adapted from CN102295578A)
This synthetic method involves a two-stage process: a pressure reaction to form a key intermediate, followed by an acetal reaction.[10][11]
Step A: Pressure Reaction to form 3-hydroxy vinyl cyanide metal-salt
-
Charge a stainless steel pressure reactor with acetonitrile (B52724) (raw material), a non-polar solvent (e.g., xylene), a C₁-C₄ alcohol alkali metal salt (e.g., sodium ethoxide), and a C₁-C₃ alcohol (e.g., ethanol) as a catalyst. The weight ratio of acetonitrile to the alkali metal salt should be 1:1.2-2.5, and the ratio of acetonitrile to the alcohol catalyst should be 1:2-5.[10]
-
Seal the reactor and heat to a reaction temperature of 50-100 °C.[10]
-
Pressurize the reactor with carbon monoxide (CO) gas to an operating pressure of 0.3-1.5 MPa.[10][11]
-
Maintain the reaction for 5-10 hours.[10]
-
After the reaction is complete, cool the reactor and isolate the resulting 3-hydroxy vinyl cyanide metal-salt intermediate.[10]
Step B: Acetal Reaction
-
Prepare a solution of acidic alcohol by adding a catalyst, such as concentrated sulfuric acid, to ethanol. The amount of acidic alcohol should be 5-10 times the weight of the initial acetonitrile.[10]
-
Add the 3-hydroxy vinyl cyanide metal-salt intermediate from Step A to the acidic alcohol solution.
-
Allow the acetalization reaction to proceed to completion.
Step C: Post-Reaction Processing and Purification
-
To the final reaction mixture, add a non-polar solvent (e.g., toluene) as an extraction solvent.[10]
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic phase.[10]
-
Re-extract the lower aqueous layer twice more with the non-polar solvent.[10]
-
Combine all organic phases and wash with a sodium bicarbonate solution.[10]
-
Isolate the final product, this compound, via vacuum distillation.[10]
This method offers high yield, low cost, and enhanced safety due to the lower CO pressure required.[11]
Chemical Reactivity and Applications in Drug Development
This compound serves as a versatile precursor for numerous biologically active compounds.[1] Its functional groups can participate in a wide range of organic reactions.
Role in p38α Mitogen-Activated Protein (MAP) Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of inhibitors for p38α MAP kinase.[1] These inhibitors are of considerable interest as therapeutic agents for treating inflammatory diseases.[12] The compound acts as a critical starting material for constructing the complex heterocyclic scaffolds, such as phthalazine (B143731) or pyrimidine-based cores, which are common in p38α inhibitors.[12][13] The development of potent and selective p38α inhibitors is an active area of research in drug discovery.[14][15]
Other Key Synthetic Applications
Beyond kinase inhibitors, this compound is a precursor for other important molecules:
-
Pyridines: It is used to synthesize 2-(2,2-diethoxy-ethyl)-pyridine through a photocatalyzed [2+2+2]-cycloaddition reaction with acetylene.
-
Cyanomalondialdehyde: It serves as a starting material for the preparation of cyanomalondialdehyde, another versatile synthetic intermediate.[1]
-
Cytosine: The compound can react with urea (B33335) in refluxing butanolic sodium butoxide to produce cytosine, a fundamental nucleobase.[16]
-
General Reactivity: It can function as both a nucleophile and an electrophile, enabling its use in Mannich reactions, Michael additions, and Grignard reactions.[3]
Safety and Handling
Proper handling of this compound is essential in a laboratory and manufacturing setting. The compound is classified as an irritant.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal ProtectiveEquipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter. | |
| Storage | Store in a cool (2-8°C), dry, well-ventilated place in an inert atmosphere. Keep away from heat, sparks, and open flames. | [4][17] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][18] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn to avoid skin, eye, and respiratory exposure.[1][17]
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug developers. Its crucial role in the synthesis of p38α MAP kinase inhibitors highlights its importance in the creation of novel therapeutics. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in advancing chemical and pharmaceutical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | CAS#:2032-34-0 | Chemsrc [chemsrc.com]
- 7. 3,3-Diethoxypropionitrile | LGC Standards [lgcstandards.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 11. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 12. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. CN105399646A - Preparation method of cytosine intermediate 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 17. airgas.com [airgas.com]
- 18. fishersci.com [fishersci.com]
In-Depth Technical Guide: 3,3-Diethoxypropanenitrile (C₇H₁₃NO₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Diethoxypropanenitrile (CAS No. 2032-34-0), a versatile chemical intermediate. The document details its physicochemical and spectroscopic properties, safety information, synthesis protocols, and key applications, particularly in the realm of pharmaceutical development.
Physicochemical and Spectroscopic Data
This compound is a clear yellow to brownish liquid.[1] Its key physical and spectroscopic properties are summarized below for easy reference.
Physicochemical Properties
A compilation of the physical characteristics of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Boiling Point | 91-93 °C at 11 mmHg | [1] |
| Melting Point | 82-84 °C | [1] |
| Density | 0.954 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.415 | [1] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₃ (ethoxy) |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₂ (ethoxy) |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₂ (cyanoethyl) |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH (acetal) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | CH₃ (ethoxy) |
| Data not explicitly found in search results | CH₂ (ethoxy) |
| Data not explicitly found in search results | CH₂ (cyanoethyl) |
| Data not explicitly found in search results | CH (acetal) |
| Data not explicitly found in search results | CN (nitrile) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2975-2850 | C-H stretch (alkane) |
| ~2250 | C≡N stretch (nitrile) |
| ~1120-1050 | C-O stretch (ether/acetal) |
MS (Mass Spectrometry) Data
| m/z | Fragmentation |
| 143 | [M]⁺ (Molecular Ion) |
| Data not explicitly found in search results | Loss of ethoxy group (-OCH₂CH₃) |
| Data not explicitly found in search results | Loss of cyanoethyl group (-CH₂CH₂CN) |
Safety Information
This compound is classified as an irritant. Proper handling and personal protective equipment are essential to ensure laboratory safety.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritant, Eye Irritant, Respiratory Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its successful preparation in a laboratory setting. Two common synthesis routes are outlined below.
Synthesis from Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)
This method involves the nucleophilic substitution of bromide with cyanide.
Experimental Workflow:
Caption: Synthesis of this compound from bromoacetaldehyde diethyl acetal.
Detailed Protocol:
A detailed experimental protocol for this synthesis is not available in the provided search results. A general procedure would involve dissolving bromoacetaldehyde diethyl acetal in a suitable solvent such as dimethylformamide (DMF), followed by the addition of sodium cyanide. The reaction mixture would be heated and stirred for a specific duration. After cooling, the mixture would be poured into water and extracted with an organic solvent like diethyl ether. The combined organic layers would then be washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent removed under reduced pressure. The final product would be purified by distillation.
Synthesis via Acetalization and Carbonylation
A patented method describes the synthesis from acetonitrile, carbon monoxide, and an alcohol alkali metal salt.[2][3]
Experimental Workflow:
Caption: Synthesis of this compound via a patented carbonylation and acetalization route.
Detailed Protocol:
This patented method involves a pressure reaction of acetonitrile, carbon monoxide, and a C1-C4 alcohol alkali metal salt in the presence of a C1-C3 alcohol catalyst and a non-polar solvent. This is followed by an acetal reaction in acidic alcohol and subsequent post-processing and separation to yield this compound.[2][3] Specific quantities and detailed workup procedures are proprietary to the patent.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors
A significant application of this compound is its use as an intermediate in the preparation of inhibitors for p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is implicated in inflammatory responses, making its inhibitors promising therapeutic agents for inflammatory diseases.
p38 MAPK Signaling Pathway:
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and cytokines, leading to a variety of cellular responses, including inflammation.
Caption: Simplified overview of the p38 MAPK signaling pathway leading to an inflammatory response.
Other Synthetic Applications
Beyond its role in p38 MAPK inhibitor synthesis, this compound is utilized in various other organic transformations:
-
Synthesis of 2-(2,2-diethoxy-ethyl)-pyridine: It participates in [2+2+2]-cycloaddition reactions.[1]
-
Production of cyanomalondialdehyde: It serves as a precursor for this important synthetic intermediate.[1]
-
General Organic Synthesis: It can act as both a nucleophile and an electrophile in reactions such as the Mannich reaction, Michael addition, and Grignard reaction.[4] It is also used in the preparation of esters and amides.[4]
References
Technical Guide: Physical Properties of 3,3-Diethoxypropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the core physical properties of 3,3-Diethoxypropanenitrile (CAS No. 2032-34-0), a versatile intermediate in organic synthesis. It includes a detailed summary of its physical characteristics, standardized experimental protocols for their determination, and a visualization of a key synthetic pathway.
Core Physical Properties
This compound, also known as cyanacetaldehyde diethyl acetal, is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its physical state is typically a colorless to pale yellow or brownish liquid with a pungent odor.[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. Data has been compiled from multiple sources, and where discrepancies exist, the most frequently cited values are presented.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Boiling Point | 91-93 °C at 11 mmHg[2][3][4][5] 176-178 °C at 760 mmHg (Standard Pressure)[1] 97 °C at 20 mmHg[6] |
| Density | 0.954 g/mL at 25 °C[2][3][4][5] |
| Refractive Index (n_D) | 1.415 at 20 °C[2][3][4][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether)[1][2]. Limited solubility in water (32 g/L)[3][7]. |
| Flash Point | 84 °C (183.2 °F) - closed cup[4][7][8] |
| Vapor Pressure | 0.0508 mmHg at 25 °C[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Micro Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is common.
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-stable mineral oil or silicone oil
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
Add a small amount (1-2 mL) of this compound to the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.[4]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When a continuous and rapid stream of bubbles emerges from the capillary tube, remove the heat source.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8] This temperature is recorded.
-
For accuracy, the procedure should be repeated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Determination of Density
Density is the mass per unit volume of a substance. Modern digital density meters provide rapid and accurate measurements based on the oscillating U-tube principle (ASTM D4052).[2][6][9]
Apparatus:
-
Digital Density Meter with an oscillating U-tube cell
-
Syringe for sample injection
-
Thermostatic control for the measurement cell
-
Deionized water and a suitable organic solvent (e.g., ethanol) for cleaning
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).
-
Cleaning and Drying: Ensure the U-tube measuring cell is clean and completely dry. Rinse with a suitable solvent followed by dry air.
-
Sample Introduction: Set the measurement cell to the desired temperature (e.g., 25 °C). Inject the this compound sample into the cell using a syringe, ensuring no air bubbles are present. The absence of bubbles is critical for an accurate reading.[6]
-
Measurement: Allow the sample to thermally equilibrate. The instrument measures the oscillation period of the U-tube, which changes based on the mass (and therefore density) of the sample.
-
Data Recording: The instrument automatically calculates and displays the density, typically in g/cm³ (equivalent to g/mL).[9] Record the density and the measurement temperature.
-
Cleaning: After measurement, flush the cell with an appropriate solvent to remove the sample, followed by a final rinse and drying.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer, most commonly an Abbe refractometer.[5][7]
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (typically a sodium D-line source, λ = 589 nm)
-
Constant temperature water bath to circulate water through the refractometer prisms
-
Dropper or pipette
-
Soft lens tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Setup and Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C). Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D at 20 °C = 1.3330).[10]
-
Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 1-2 drops of this compound onto the surface of the lower measuring prism. Do not touch the prism with the dropper.[10]
-
Measurement: Gently close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.
-
Reading: Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.
-
Press the switch to illuminate the scale and read the refractive index value directly from the instrument's internal scale.[5]
-
Cleaning: After the measurement, open the prisms and gently wipe the sample off both prism surfaces using a soft tissue moistened with a suitable solvent.
Determination of Solubility
Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.
Apparatus:
-
Small test tubes
-
Graduated pipette or dropper
-
Vortex mixer or stirring rod
-
Solvents: Deionized water, ethanol, diethyl ether
Procedure (Qualitative):
-
Add approximately 0.2 mL (a few drops) of this compound to a small, clean test tube.
-
Add 3 mL of the chosen solvent (e.g., deionized water) in portions, shaking or vortexing the mixture after each addition.[11]
-
Observe if the compound dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 parts solute to 100 parts solvent.
-
Record the substance as soluble, partially soluble, or insoluble in the tested solvent.
-
Repeat the procedure with other solvents, such as ethanol and diethyl ether, using a clean test tube for each test.
Visualization of Experimental Workflow
The following diagram illustrates a key experimental workflow: the synthesis of this compound as described in patent CN102295578A.[12] This process involves a pressure reaction followed by an acetalization step.
Caption: Synthesis workflow for this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
3,3-Diethoxypropanenitrile boiling point and density
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diethoxypropanenitrile
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This compound (CAS: 2032-34-0), also known as cyanacetaldehyde diethyl acetal, is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed overview of its boiling point and density, along with the experimental protocols for their determination.
Data Presentation: Physicochemical Properties
The boiling point and density of this compound have been reported across various sources. It is crucial to note that boiling points are highly dependent on atmospheric pressure; therefore, values are often reported at reduced pressures.
| Property | Value | Conditions |
| Boiling Point | 176-178 °C | Atmospheric Pressure |
| 129-132 °C | Not specified | |
| 91-93 °C | 11 mmHg | |
| 97 °C | 20 mmHg | |
| Density | 0.954 g/mL | 25 °C |
| ~0.907 g/cm³ | Not specified | |
| 0.95 g/mL | Not specified |
Experimental Protocols
Accurate determination of boiling point and density is essential for the characterization and quality control of chemical substances. The following are standard methodologies for these measurements.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4][5] Impurities can alter the boiling point of a substance.[3]
1. Capillary Method (Thiele Tube)
This method is suitable for small quantities of liquid.
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube sealed at one end, heating oil (paraffin or silicone oil), and a heat source.[3][5]
-
Procedure:
-
Fill the small test tube with 2-3 mL of this compound.[5]
-
Place the capillary tube into the test tube with its open end submerged in the liquid.[5]
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3]
-
Place the assembly into the Thiele tube containing heating oil, ensuring the oil level is appropriate.[3]
-
Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution.[3]
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary will escape, forming a stream of bubbles.[3][6]
-
When a rapid and continuous stream of bubbles emerges, stop heating.[3]
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[3]
-
2. Simple Distillation Method
This method is suitable for larger volumes and also serves as a purification step.
-
Apparatus: Distilling flask, condenser, receiving flask, thermometer, heat source (heating mantle), and boiling chips.
-
Procedure:
-
Place a volume of this compound (e.g., >5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[4]
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[5]
-
Begin heating the flask gently.
-
The liquid will begin to boil and its vapor will travel into the condenser, where it will cool and liquefy, dripping into the receiving flask.
-
The boiling point is the stable temperature reading on the thermometer during the distillation process.[5] It is also advisable to record the barometric pressure for accuracy.[4]
-
Determination of Density
Density is the mass of a substance per unit volume (ρ = m/V).[7]
1. Using a Graduated Cylinder and Balance
This is a straightforward method for determining density.
-
Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), and an electronic balance.[7][8]
-
Procedure:
-
Place a clean, dry graduated cylinder on the electronic balance and tare it (zero the mass).[7][9]
-
Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]
-
Record the mass of the liquid displayed on the balance.[7]
-
Calculate the density by dividing the recorded mass by the measured volume.
-
For improved accuracy, the procedure can be repeated with different volumes, and the average density calculated.[10] Plotting mass versus volume and determining the slope of the resulting line can also yield a highly accurate density value.[10]
-
Logical Workflow Visualization
The synthesis of this compound can be achieved through various routes. One patented method involves a multi-step process beginning with acetonitrile (B52724) and carbon monoxide under pressure.[11][12] The following diagram illustrates the logical workflow for this synthesis.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. wjec.co.uk [wjec.co.uk]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 12. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
Spectroscopic Profile of 3,3-Diethoxypropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-diethoxypropanenitrile (CAS No. 2032-34-0). Due to the absence of publicly available, quantitative spectral data within the immediate search, this document focuses on the predicted spectroscopic characteristics based on the molecule's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.
Chemical Structure and Expected Spectroscopic Features
Chemical Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Structure:
The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses:
-
An acetal (B89532) group: A methine (CH) proton and carbon, two ethoxy groups each with methylene (B1212753) (CH₂) and methyl (CH₃) protons and carbons.
-
A nitrile group (C≡N): A characteristic infrared absorption and a quaternary carbon signal in ¹³C NMR.
-
A methylene group (CH₂): Adjacent to the nitrile and the acetal carbon.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on typical chemical shift and absorption frequency ranges for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH(OCH₂CH₃)₂ | 4.5 - 5.0 | Triplet (t) | 5 - 7 |
| -OCH₂ CH₃ | 3.4 - 3.7 | Quartet (q) | 7 - 8 |
| -CH₂ CN | 2.5 - 2.8 | Doublet (d) | 5 - 7 |
| -OCH₂CH₃ | 1.1 - 1.3 | Triplet (t) | 7 - 8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C ≡N | 117 - 121 |
| -C H(OCH₂CH₃)₂ | 98 - 105 |
| -OCH₂ CH₃ | 60 - 65 |
| -CH₂ CN | 25 - 30 |
| -OCH₂CH₃ | 14 - 16 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | 2850 - 3000 | Strong |
| C≡N (nitrile) | 2240 - 2260 | Medium |
| C-O (ether/acetal) | 1050 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment | Notes |
| 143 | [M]⁺ | Molecular ion (low abundance expected) |
| 114 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 98 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |
| 72 | [CH(OCH₂CH₃)]⁺ | |
| 47 | [CH₂CH₂OH]⁺ | |
| 45 | [OC₂H₅]⁺ | Ethoxy fragment |
| 29 | [C₂H₅]⁺ | Ethyl fragment |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically from m/z 35 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the 1H NMR Spectrum of 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-diethoxypropanenitrile. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the characterization and utilization of this compound.
Introduction
This compound is a versatile organic compound with applications in various synthetic pathways. A thorough understanding of its structure and purity is crucial for its effective use. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and confirming the identity of organic compounds. This guide offers a comprehensive overview of the ¹H NMR spectrum of this compound, including predicted spectral data, a detailed experimental protocol for its acquisition, and a visual representation of its structure and proton assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of the molecular structure and typical chemical shifts and coupling constants for similar functional groups.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(OCH₂CH₃)₂ | ~4.8 | Triplet (t) | 1H | ~5.5 |
| -OCH₂CH₃ | ~3.6 | Quartet (q) | 4H | ~7.0 |
| -CH₂CN | ~2.7 | Doublet (d) | 2H | ~5.5 |
| -OCH₂CH₃ | ~1.2 | Triplet (t) | 6H | ~7.0 |
Disclaimer: The chemical shift and coupling constant values presented in this table are predicted based on analogous structures and have not been experimentally verified from a public source. Actual experimental values may vary.
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.
-
Triplet at ~4.8 ppm (1H): This signal is assigned to the methine proton (-CH) of the acetal (B89532) group. It is expected to be a triplet due to coupling with the adjacent methylene (B1212753) protons of the nitrile group (-CH₂CN).
-
Quartet at ~3.6 ppm (4H): This signal corresponds to the four methylene protons (-OCH₂) of the two ethoxy groups. The quartet multiplicity arises from coupling with the neighboring methyl protons.
-
Doublet at ~2.7 ppm (2H): This signal is attributed to the methylene protons adjacent to the nitrile group (-CH₂CN). It appears as a doublet due to coupling with the methine proton of the acetal group.
-
Triplet at ~1.2 ppm (6H): This upfield signal is assigned to the six methyl protons (-CH₃) of the two ethoxy groups. The triplet multiplicity is a result of coupling with the adjacent methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring the ¹H NMR spectrum of a liquid organic compound such as this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
Homogenization: Thoroughly mix the sample solution to ensure homogeneity.
4.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set a suitable relaxation delay (e.g., 1-5 seconds) to allow for complete relaxation of the protons between scans.
-
Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
-
Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.
Visualizations
5.1. Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.
Caption: Molecular structure of this compound with proton assignments.
5.2. Predicted ¹H NMR Spectrum Signaling Pathway
The following diagram illustrates the spin-spin coupling relationships between the different protons in this compound, which give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Spin-spin coupling pathways in this compound.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive analysis, it is always recommended to acquire and interpret experimental data for the specific sample .
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3,3-Diethoxypropanenitrile. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering precise spectral data, experimental protocols, and structural correlation to aid in the identification and characterization of this compound.
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The compound exhibits five distinct signals, corresponding to the five unique carbon environments in its molecular structure.
Below is a comprehensive table summarizing the ¹³C NMR chemical shifts and their assignments.
| Carbon Atom (Label) | Chemical Shift (δ, ppm) | Multiplicity |
| C1 (-CN) | 117.1 | Singlet (s) |
| C2 (-C H₂-CN) | 26.1 | Triplet (t) |
| C3 (-C H(OEt)₂) | 98.6 | Doublet (d) |
| C4 (-O-C H₂-CH₃) | 62.5 | Triplet (t) |
| C5 (-O-CH₂-C H₃) | 15.1 | Quartet (q) |
Structural Representation and Peak Assignment
The chemical structure of this compound is presented below, with each carbon atom labeled to correspond with the data in the table above. This visualization facilitates a clear understanding of the relationship between the molecular structure and its ¹³C NMR spectrum.
Experimental Protocol
The following section details the methodology for the acquisition of the ¹³C NMR spectrum of this compound.
Sample Preparation: A sample of this compound (95% purity) was dissolved in deuterated chloroform (CDCl₃).[1]
Instrumentation: The ¹³C NMR spectrum was recorded on a nuclear magnetic resonance spectrometer.
Acquisition Parameters:
-
Solvent: CDCl₃[1]
-
Reference: The solvent peak for CDCl₃ was used as the internal standard.
-
Nucleus Observed: ¹³C[1]
The workflow for the experimental procedure is outlined in the following diagram.
Discussion of Chemical Shifts
The assignment of the ¹³C NMR signals is consistent with the electronic environments of the carbon atoms in this compound.
-
C1 (Nitrile Carbon): The signal at 117.1 ppm is characteristic of a nitrile carbon, which is significantly deshielded due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon.
-
C3 (Acetal Carbon): The carbon at 98.6 ppm is the most deshielded among the sp³ carbons. This is expected for an acetal (B89532) carbon, which is bonded to two electronegative oxygen atoms.
-
C4 (Ethoxy Methylene (B1212753) Carbon): The signal at 62.5 ppm is assigned to the methylene carbons of the two equivalent ethoxy groups. These carbons are deshielded by the adjacent oxygen atoms.
-
C2 (Methylene Carbon adjacent to Nitrile): The methylene carbon adjacent to the nitrile group appears at 26.1 ppm.
-
C5 (Ethoxy Methyl Carbon): The methyl carbons of the ethoxy groups are the most shielded, appearing at 15.1 ppm, which is a typical chemical shift for terminal methyl groups in an alkyl chain.
This detailed analysis of the ¹³C NMR chemical shifts of this compound provides a valuable reference for its identification and characterization in research and development settings. The provided data and protocols can be readily applied by scientists working with this versatile chemical intermediate.
References
Synthesis of 3,3-Diethoxypropanenitrile from Acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3,3-diethoxypropanenitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the synthesis route starting from acetonitrile (B52724), with detailed experimental protocols, quantitative data analysis, and mechanistic insights. An alternative synthetic pathway is also presented for comparative purposes.
Introduction
This compound, also known as cyanoacetaldehyde diethyl acetal, is a key building block in the synthesis of various biologically active molecules. Its utility is particularly notable in the preparation of p38α mitogen-activated protein kinase inhibitors, which are significant in the development of treatments for inflammatory diseases.[1] This guide details a robust and scalable method for its synthesis from readily available starting materials.
Synthesis from Acetonitrile
The synthesis of this compound from acetonitrile is a two-step process. The first step involves the formation of a 3-hydroxy-acrylonitrile metal salt through the reaction of acetonitrile with carbon monoxide in the presence of a metal alkoxide. The subsequent step is the acetalization of this intermediate with ethanol (B145695) under acidic conditions.
Reaction Pathway
The overall reaction can be depicted as follows:
References
Historical Synthesis of 3,3-Diethoxypropanenitrile: A Technical Overview of the 1947 JACS Method
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the historical synthesis of 3,3-Diethoxypropanenitrile as described in the Journal of the American Chemical Society in 1947. The information presented is based on a summary of the original article, offering a foundational understanding of this early synthetic route. It should be noted that the detailed experimental protocol from the original publication was not accessible through the conducted research.
Synthetic Pathway
The synthesis of this compound, as outlined in the 1947 publication by S. M. McElvain and R. L. Clarke, is a multi-step process commencing from ethyl formate (B1220265) and ethyl acetate.[1] The reaction sequence involves a Claisen condensation followed by an aldol (B89426) condensation. The resulting intermediate then undergoes a reaction with what is referred to as "azanol," likely hydroxylamine, to form 3,3-diethoxypropionic acid amide. The final step involves the dehydration of this amide to yield the target compound, this compound.[1]
This synthetic approach is notable for its use of fundamental organic reactions to construct the desired molecule. However, the summary of the 1947 paper highlights that this method is characterized by a long technical process and the formation of numerous by-products, which contributes to a low overall yield.[1]
Quantitative Data
The primary quantitative data point available from the summary of the 1947 JACS article is the overall yield of the synthesis.
| Parameter | Value | Reference |
| Overall Yield | 8% | [1] |
Experimental Workflow
The logical flow of the synthesis, as described, can be visualized as a series of sequential reactions and transformations.
Caption: Synthetic workflow for this compound (1947 JACS).
Detailed Experimental Protocols
A detailed, step-by-step experimental protocol from the original 1947 Journal of the American Chemical Society article could not be retrieved in the conducted research. The summary of the synthesis indicates a 40-hour reaction time for the formation of 3,3-diethoxypropionic acid amide.[1] However, specific details regarding reactant quantities, reaction temperatures, and purification methods are not available in the accessible literature.
Conclusion
The 1947 synthesis of this compound represents an early endeavor into the preparation of this valuable chemical intermediate. While the summarized methodology provides a clear reaction pathway, the low overall yield of 8% suggests that the process was not highly efficient, likely due to the formation of multiple by-products and a lengthy procedure.[1] For contemporary applications, more modern and efficient synthetic routes are likely to be employed. This historical perspective is valuable for understanding the evolution of synthetic organic chemistry and the challenges faced by early researchers in the field.
References
chemical stability of 3,3-Diethoxypropanenitrile under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxypropanenitrile is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. Its structure incorporates both a nitrile and a diethyl acetal (B89532) functional group. The inherent reactivity of these moieties dictates the compound's stability profile, particularly in aqueous environments under acidic and basic conditions. Understanding the chemical stability of this compound is paramount for its effective use in multi-step syntheses, for defining appropriate storage and handling protocols, and for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) that may contain this structural motif.
This technical guide provides a comprehensive overview of the anticipated chemical stability of this compound under acidic and basic conditions. It outlines the theoretical degradation pathways, offers detailed experimental protocols for stability assessment, and presents a framework for the systematic presentation of quantitative data.
Chemical Structure and Reactive Sites
This compound possesses two primary sites susceptible to hydrolytic degradation: the nitrile group (-C≡N) and the diethyl acetal group (-CH(OCH₂CH₃)₂). The stability of each of these functional groups is highly dependent on the pH of the surrounding medium.
Stability Under Acidic Conditions
Under acidic conditions, both the nitrile and the acetal functionalities of this compound are expected to undergo hydrolysis. The acetal group is particularly sensitive to acid-catalyzed cleavage, while the nitrile hydrolysis typically requires more forcing conditions, such as elevated temperatures.
Anticipated Degradation Pathway
The primary degradation pathway in an acidic environment is initiated by the rapid hydrolysis of the diethyl acetal to yield 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). This intermediate is generally unstable and may be further hydrated or participate in subsequent reactions. Concurrently, the nitrile group can undergo a slower, two-step hydrolysis, first to 3,3-diethoxypropanamide (B2923793) and subsequently to 3,3-diethoxypropanoic acid. If the acetal hydrolysis occurs first, the resulting 3-oxopropanenitrile can also be hydrolyzed to 3-oxopropanoic acid.
Caption: Predicted degradation pathway of this compound under acidic conditions.
Stability Under Basic Conditions
In contrast to acidic conditions, the diethyl acetal group is generally stable in basic media. The primary degradation pathway under basic conditions is the hydrolysis of the nitrile group.
Anticipated Degradation Pathway
The nitrile group of this compound is susceptible to base-catalyzed hydrolysis. This reaction typically proceeds in two stages: first, the nitrile is converted to 3,3-diethoxypropanamide. Upon further heating or prolonged exposure to the basic conditions, the amide can be further hydrolyzed to the corresponding carboxylate salt, in this case, 3,3-diethoxypropanoate.
Caption: Predicted degradation pathway of this compound under basic conditions.
Data Presentation
Quantitative data from stability studies should be organized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.
Table 1: Stability of this compound under Acidic Conditions
| Condition (Acid, Conc.) | Temperature (°C) | Time (h) | Initial Conc. (M) | % this compound Remaining | Major Degradation Product(s) | % Degradation Product(s) |
| 0.1 M HCl | 25 | 24 | 0.1 | |||
| 0.1 M HCl | 50 | 24 | 0.1 | |||
| 1.0 M HCl | 25 | 24 | 0.1 | |||
| 1.0 M HCl | 50 | 24 | 0.1 |
Table 2: Stability of this compound under Basic Conditions
| Condition (Base, Conc.) | Temperature (°C) | Time (h) | Initial Conc. (M) | % this compound Remaining | Major Degradation Product(s) | % Degradation Product(s) |
| 0.1 M NaOH | 25 | 24 | 0.1 | |||
| 0.1 M NaOH | 50 | 24 | 0.1 | |||
| 1.0 M NaOH | 25 | 24 | 0.1 | |||
| 1.0 M NaOH | 50 | 24 | 0.1 |
Experimental Protocols
The following protocols describe a general methodology for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of the study and the available analytical instrumentation.
Materials and Equipment
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Deionized water
-
Volumetric flasks and pipettes
-
pH meter
-
Thermostatically controlled water bath or oven
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
General Procedure for Forced Degradation Study
Caption: General experimental workflow for forced degradation studies.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
In separate volumetric flasks, add a known volume of the stock solution to a pre-determined volume of acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Dilute to the mark with the acidic solution to achieve the desired final concentration of this compound.
-
Prepare a control sample using deionized water instead of the acid solution.
-
Incubate the flasks at various temperatures (e.g., room temperature, 50°C, 80°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH solution) to quench the reaction.
-
Analyze the samples by a validated analytical method (e.g., HPLC).
3. Basic Degradation:
-
Follow the same procedure as for acidic degradation, but use basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).
-
Neutralize the withdrawn aliquots with a suitable acid (e.g., HCl solution).
-
Analyze the samples by a validated analytical method.
Analytical Methodology
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with or without a pH modifier like formic acid or ammonium (B1175870) acetate) is a common starting point.
-
Peak Identification: Use techniques such as LC-MS, GC-MS, and NMR to identify the chemical structures of the degradation products.
-
Quantification: Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point using the developed HPLC method with appropriate calibration standards.
Conclusion
The chemical stability of this compound is dictated by the reactivity of its nitrile and diethyl acetal functional groups. It is anticipated to be unstable under acidic conditions, leading to the hydrolysis of both the acetal and nitrile moieties. Under basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group, while the acetal remains largely intact. The provided experimental protocols and data presentation templates offer a robust framework for researchers and drug development professionals to systematically investigate and document the stability of this important chemical intermediate, ensuring its appropriate use and contributing to the development of safe and effective pharmaceutical products.
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diethoxypropanenitrile is a valuable bifunctional molecule widely utilized as a precursor in the synthesis of pharmaceuticals and heterocyclic compounds. Its chemical versatility stems from the interplay between the electrophilic nitrile group and the acid-labile acetal (B89532) functionality. This technical guide provides a comprehensive analysis of the reactivity of the nitrile group within this specific molecular framework. It details key transformations including hydrolysis, reduction, reactions with organometallic reagents, and its pivotal role in cycloaddition and condensation reactions for the synthesis of nitrogen-containing heterocycles, most notably pyrimidine (B1678525) derivatives like cytosine. This document consolidates quantitative data, presents detailed experimental protocols for significant reactions, and employs visual diagrams to elucidate reaction pathways and workflows, serving as a critical resource for professionals in organic synthesis and drug development.
Introduction: The Molecular Architecture of this compound
This compound, also known as cyanoacetaldehyde diethyl acetal, possesses the chemical formula C₇H₁₃NO₂.[1] Its structure features a nitrile (-C≡N) group and a diethyl acetal [-CH(OCH₂CH₃)₂] group, separated by a methylene (B1212753) (-CH₂-) spacer. This arrangement makes it a versatile C3 synthon. The nitrile group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom has a lone pair of electrons, allowing it to act as a weak base or nucleophile.[2] The acetal group is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal an aldehyde functionality. This dual reactivity is key to its utility in complex molecule synthesis.[3]
Core Reactivity of the Nitrile Group
The reactivity of the nitrile group in this compound is characteristic of aliphatic nitriles, encompassing hydrolysis, reduction, and addition of organometallic reagents. However, its most significant application lies in its use as a building block for heterocyclic synthesis.
Hydrolysis
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[4]
-
Acid-Catalyzed Hydrolysis : Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. The reaction proceeds via an amide intermediate to yield 3,3-diethoxypropanoic acid. It is crucial to employ controlled conditions to prevent the hydrolysis of the acetal group.
-
Base-Catalyzed Hydrolysis : Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon leads to the formation of a carboxylate salt after hydrolysis of the intermediate amide. The acetal group is stable under these conditions.
Reduction to Primary Amines
The carbon-nitrogen triple bond can be fully reduced to a primary amine, 3,3-diethoxypropan-1-amine.
-
Complex Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon.[2]
-
Catalytic Hydrogenation : This reduction can also be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
Reaction with Organometallic Reagents
Grignard (R-MgX) or organolithium (R-Li) reagents add to the electrophilic carbon of the nitrile to form an imine anion intermediate. Subsequent acidic workup hydrolyzes this intermediate to a ketone.[7][8] This reaction provides an efficient route to synthesize ketones with a new carbon-carbon bond. The ketone product is only formed during the workup, preventing a second addition of the organometallic reagent.
Cycloaddition and Condensation Reactions: Synthesis of Heterocycles
A paramount application of this compound is its role as a precursor to pyrimidine-based nucleobases. It serves as the C-C-C fragment that condenses with a N-C-N unit, such as urea (B33335) or thiourea, to form the pyrimidine ring.
Notably, it is a key starting material in the industrial synthesis of Cytosine . In this process, this compound is condensed with urea in the presence of a strong base like sodium ethoxide or sodium hydroxide.[9][10] The reaction proceeds via a cyclization and subsequent elimination of ethanol (B145695) and water to form the aromatic pyrimidine ring. This reaction highlights the nitrile's ability to participate in complex, multi-step transformations leading to high-value products.
Influence of Adjacent Functional Groups
-
Diethoxy Acetal Group : The two oxygen atoms of the acetal group exert an electron-withdrawing inductive effect (-I effect) on the neighboring methylene carbon. This effect is propagated to the nitrile carbon, slightly increasing its electrophilicity and susceptibility to nucleophilic attack compared to a simple alkyl nitrile.
-
α-Proton Acidity : The protons on the methylene carbon (α-protons) flanked by the acetal and nitrile groups exhibit enhanced acidity (estimated pKa ~25, similar to esters) compared to simple alkanes (pKa ~50).[11] This is due to the resonance stabilization of the resulting carbanion (enolate) by the nitrile group and the inductive stabilization from the acetal's oxygen atoms.[12] This acidity allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then participate in alkylation or condensation reactions.
Quantitative Data Presentation
The following tables summarize quantitative data for key reactions involving this compound.
| Reaction Type | Reagents & Conditions | Product | Yield | Reference |
| Heterocycle Synthesis | Urea, Sodium Hydroxide, Toluene (B28343), Reflux (12h) | Cytosine | 89% | [9] |
| Heterocycle Synthesis | Urea, Sodium Ethoxide, Dimethylbenzene, 100-105°C (8-10h) | Cytosine | High (unspecified) | [13] |
| Reduction (General) | LiAlH₄, THF, 0°C to RT (4h) | 3,3-Diethoxypropan-1-amine | High (expected) | [14][15] |
| Grignard Reaction (General) | R-MgX, Ether/THF; then H₃O⁺ workup | 1,1-Diethoxyalkan-3-one | Good (expected) | [7] |
| Hydrolysis (General) | H₃O⁺ or NaOH(aq), Heat | 3,3-Diethoxypropanoic Acid | Moderate (expected) | [2] |
Detailed Experimental Protocols
Synthesis of Cytosine via Condensation with Urea
-
Source : Adapted from patent CN105399646A.[9]
-
Materials :
-
This compound (500 g, 3.49 mol)
-
Urea (235 g, 3.91 mol)
-
Sodium Hydroxide (140 g, 3.50 mol)
-
Toluene (1 L)
-
Glacial Acetic Acid
-
Water
-
-
Procedure :
-
To a suitable reaction vessel, add this compound (500 g), urea (235 g), sodium hydroxide (140 g), and toluene (1 L).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction solution under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in hot water.
-
Adjust the pH of the aqueous solution to 7.0 by adding glacial acetic acid. A solid precipitate will form.
-
Collect the solid by filtration.
-
Recrystallize the crude solid from water to obtain pure cytosine as white crystals.
-
Yield : 350 g (89%).
-
General Protocol for Reduction to 3,3-Diethoxypropan-1-amine with LiAlH₄
-
Source : General procedure adapted for the specific substrate.[14]
-
Materials :
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1 eq.)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
-
Procedure :
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of this compound (1 eq.) in anhydrous THF to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This procedure is known as the Fieser workup.
-
A granular precipitate of aluminum salts will form. Stir the resulting suspension for 15-30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate (B1210297) or dichloromethane.
-
Separate the organic layer from the filtrate. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-diethoxypropan-1-amine.
-
Purify the product as necessary, typically by distillation.
-
General Protocol for Reaction with a Grignard Reagent
-
Source : General procedure adapted for the specific substrate.[16]
-
Materials :
-
Grignard Reagent (e.g., Phenylmagnesium Bromide in THF, ~1.1 eq.)
-
This compound (1 eq.)
-
Anhydrous Diethyl Ether or THF
-
1 M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure :
-
To a flame-dried, three-necked flask under an inert atmosphere, add the solution of the Grignard reagent (~1.1 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1 eq.) in anhydrous ether or THF dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting nitrile.
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl (or saturated aq. NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or distillation.
-
Mandatory Visualizations
Caption: General reactivity pathways of the nitrile group.
Caption: Experimental workflow for Cytosine synthesis.
Caption: Simplified mechanism for pyrimidine ring formation.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN105399646A - Preparation method of cytosine intermediate 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 10. CN102816123A - Preparation method for cytosine - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Process For The Preparation Of Cytosine [quickcompany.in]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
The Versatile Chemistry of 3,3-Diethoxypropanenitrile: A Guide to its Reactions with Electrophiles and Nucleophiles
For Immediate Release
Shanghai, China – December 22, 2025 – 3,3-Diethoxypropanenitrile, a versatile bifunctional molecule, is a key building block in the synthesis of a wide array of valuable organic compounds. Its unique structure, featuring a nitrile group and a protected aldehyde in the form of a diethyl acetal (B89532), allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this compound with both electrophiles and nucleophiles, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document summarizes key reactions, presents quantitative data in structured tables, details experimental protocols, and provides visual diagrams of reaction pathways.
Core Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dictated by its two primary functional groups. The nitrile group is susceptible to nucleophilic attack at the carbon atom and can also be hydrolyzed or reduced. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. The diethoxyacetal group is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up another avenue for chemical modification.
Reactions with Electrophiles
The acidic α-protons of this compound allow for the generation of a stabilized carbanion upon treatment with a suitable base. This nucleophilic intermediate readily participates in reactions with a variety of electrophiles, enabling the construction of more complex molecular architectures.
Alkylation
The anion of this compound can be effectively alkylated using alkyl halides. This reaction is a powerful tool for introducing alkyl chains at the α-position.
Table 1: Alkylation of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Iodide | LDA | THF | -78 to rt | 2 | 85 |
| Benzyl Bromide | NaH | DMF | rt | 4 | 78 |
Experimental Protocol: Alkylation with Methyl Iodide
To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is slowly added n-butyllithium (1.1 eq). After stirring for 30 minutes, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at -78 °C, after which methyl iodide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Acylation
Acylation of the this compound anion with acyl chlorides or anhydrides provides a direct route to β-keto nitriles, which are valuable synthetic intermediates.
Table 2: Acylation of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoyl Chloride | n-BuLi | THF | -78 | 3 | 75 |
| Acetic Anhydride | NaHMDS | THF | -78 to 0 | 2 | 68 |
Experimental Protocol: Acylation with Benzoyl Chloride
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of benzoyl chloride (1.1 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Condensation Reactions
The activated methylene group can also participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated nitriles after subsequent elimination.
Table 3: Condensation of this compound with Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Sodium Ethoxide | Ethanol (B145695) | Reflux | 6 | 82 |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | Reflux | 8 | 79 |
Experimental Protocol: Condensation with Benzaldehyde
A mixture of this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of sodium ethoxide in absolute ethanol is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.
Reactions with Nucleophiles
The electrophilic carbon of the nitrile group and the latent aldehyde functionality are the primary sites for nucleophilic attack.
Hydrolysis
The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, which can then be used in a variety of subsequent reactions. The nitrile group can also be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions.
Table 4: Hydrolysis of this compound
| Reagent | Product | Conditions | Reaction Time (h) | Yield (%) |
| Aqueous HCl | 3,3-Diethoxypropanal | rt | 4 | 90 |
| Concentrated HCl | 3-Oxopropanoic acid | Reflux | 12 | 75 |
| Aqueous NaOH | 3,3-Diethoxypropanoic acid | Reflux | 8 | 85 |
Experimental Protocol: Acetal Hydrolysis
This compound is dissolved in a mixture of acetone (B3395972) and 1M aqueous hydrochloric acid. The solution is stirred at room temperature for 4 hours. The acetone is then removed under reduced pressure, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford 3,3-diethoxypropanal.
Reduction
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Table 5: Reduction of this compound
| Reagent | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| LiAlH₄ | 3,3-Diethoxypropan-1-amine | THF | Reflux | 6 | 88 |
| H₂, Raney Nickel | 3,3-Diethoxypropan-1-amine | Ethanol | rt | 12 | 92 |
Experimental Protocol: Reduction with Raney Nickel
To a solution of this compound in ethanol is added a catalytic amount of Raney Nickel. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 3,3-diethoxypropan-1-amine.
Cycloaddition and Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrimidines and pyridines, which are important scaffolds in medicinal chemistry.[1][2]
Synthesis of Pyrimidines: Condensation of this compound with urea (B33335) in the presence of a base such as sodium methoxide (B1231860) leads to the formation of 2-amino-4,6-diethoxypyrimidine.[1]
Synthesis of Pyridines: The dinitrile can be used in multi-component reactions to construct substituted pyridine (B92270) rings.
Application in Drug Development: p38 MAP Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][4] The p38 MAPK signaling pathway plays a crucial role in the inflammatory response, and its inhibition is a key strategy for the treatment of inflammatory diseases.[5][6][7]
The synthesis of certain p38 MAPK inhibitors involves the use of this compound as a key intermediate to construct the core heterocyclic scaffold of the inhibitor molecule.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Logical Workflow for Synthesis Planning
The diverse reactivity of this compound allows for a logical and flexible approach to the synthesis of complex target molecules. The following workflow illustrates a general strategy for utilizing this versatile building block.
Caption: General synthetic workflow using this compound.
Conclusion
This compound is a highly valuable and versatile C4 building block in organic synthesis. Its dual functionality allows for a wide range of transformations with both electrophiles and nucleophiles, providing access to a diverse array of complex molecules. The ability to selectively manipulate either the nitrile/α-carbon or the protected aldehyde function makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. The detailed protocols and reaction data provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this remarkable compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
solubility of 3,3-Diethoxypropanenitrile in organic solvents
An In-depth Technical Guide on the Solubility of 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information, presenting the known physicochemical properties, and providing detailed experimental protocols for determining solubility. Furthermore, this guide outlines a common synthesis pathway for this compound and illustrates its role as a key intermediate in the synthesis of pharmacologically active molecules.
Introduction
This compound, also known as cyanacetaldehyde diethyl acetal (B89532), is a versatile organic compound widely utilized as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its chemical structure, featuring both a nitrile group and an acetal functionality, makes it a valuable building block in organic chemistry. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes, and in the formulation of drug products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 2032-34-0 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.18 g/mol | [2][3] |
| Appearance | Clear yellow to brownish liquid | [1] |
| Density | 0.954 g/mL at 25 °C | [3] |
| Boiling Point | 91-93 °C at 11 mmHg | [3] |
| Refractive Index | n20/D 1.415 | [3] |
Solubility Profile
Qualitative Solubility
Based on available information, the qualitative solubility of this compound in various solvents is summarized in Table 2. The principle of "like dissolves like" suggests that this compound, with its polar nitrile group and moderately polar ether linkages, would be soluble in a range of polar and non-polar organic solvents.
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Highly Soluble | [1][2] |
| Ether | Highly Soluble | [1][2] |
| Chloroform | Soluble | [2] |
| Water | Limited / Slightly Soluble | [1][2][4] |
Quantitative Solubility
A single quantitative solubility value has been reported, though the solvent is not specified. Given the compound's described low water solubility, this value may refer to an aqueous system.
| Solvent | Solubility | Reference |
| Not Specified | 32 g/L | [3][4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6] The following is a detailed protocol that can be employed to quantitatively determine the solubility of this compound in various organic solvents.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.[5]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
Synthesis and Applications
This compound is a key intermediate in the synthesis of more complex molecules. A common synthetic route involves a pressure reaction followed by an acetalization process.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound as described in patent literature.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 8. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 3,3-Diethoxypropanenitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxypropanenitrile, also known as cyanoacetaldehyde diethyl acetal (B89532), is a valuable and versatile building block in organic synthesis.[1] Its chemical structure, featuring a nitrile group and a protected aldehyde functionality (diethyl acetal), allows for a wide range of chemical transformations. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important heterocyclic compounds and as a precursor to malondialdehyde.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Clear yellow to brownish liquid | |
| Boiling Point | 91-93 °C at 11 mmHg | [2] |
| Density | 0.954 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.415 | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Application 1: Synthesis of Pyrimidine (B1678525) Derivatives (Cytosine)
This compound is a key precursor in the synthesis of pyrimidine rings, which are fundamental components of nucleic acids and many pharmaceutical compounds. A prominent example is the synthesis of cytosine through condensation with urea (B33335).
Reaction Pathway: Synthesis of Cytosine
Caption: Synthetic pathway for Cytosine from this compound.
Experimental Protocol: Synthesis of Cytosine
This protocol is adapted from a patented procedure for the synthesis of cytosine.[3]
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Distilled water
-
Hydrochloric acid
Procedure:
-
In a reaction kettle, add sodium ethoxide (1.25 mol), toluene (5.18 mol), and urea (1.50 mol).
-
Heat the mixture to 90 °C and stir for 0.3 hours.
-
Slowly add this compound (1.00 mol) dropwise, maintaining the temperature at 105 °C.
-
After the addition is complete, reflux the reaction mixture for 10 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in 1200 g of distilled water and allow the layers to separate.
-
To the aqueous layer, add hydrochloric acid dropwise to adjust the pH to 7.0-7.5, which will induce crystallization.
-
Cool the mixture to promote further crystallization and collect the crude product by centrifugation.
-
The crude product can be further purified by recrystallization.
Quantitative Data
| Reactant/Product | Molar Ratio | Yield | Reference |
| This compound | 1.00 | - | [3] |
| Urea | 1.50 | - | [3] |
| Sodium Ethoxide | 1.25 | - | [3] |
| Cytosine | - | ~74.1% | [3] |
Application 2: Synthesis of 3-Aminopyrazole (B16455) Derivatives
This compound can be readily converted to a β-ketonitrile, which can then undergo cyclization with hydrazine (B178648) to form 3-aminopyrazole derivatives. These compounds are important scaffolds in medicinal chemistry.
Reaction Pathway: Synthesis of 3-Aminopyrazole
Caption: General pathway for 3-Aminopyrazole synthesis.
Experimental Protocol: General Synthesis of 3(5)-Aminopyrazoles
This protocol is a general procedure for the synthesis of aminopyrazoles from β-ketonitriles, which can be derived from this compound.[4][5]
Materials:
-
β-Ketonitrile (derived from this compound)
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-ketonitrile (1 equivalent) in anhydrous ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 60 °C) for several hours (e.g., 24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography.
Quantitative Data
The yield of this reaction is highly dependent on the specific β-ketonitrile substrate used.
| Reactant | Molar Ratio | Product | Yield | Reference |
| 3-Oxo-3-phenylpropanenitrile | 1.0 | 3-Phenyl-1H-pyrazol-5-amine | 82% | |
| (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile | (from β-ketonitrile) | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93% |
Application 3: Synthesis of Pyridine (B92270) Derivatives
This compound can participate in [2+2+2]-cycloaddition reactions with alkynes, catalyzed by transition metals or light, to form substituted pyridines. This provides a direct route to functionalized pyridine rings.
Reaction Pathway: [2+2+2]-Cycloaddition
Caption: Synthesis of a pyridine derivative via [2+2+2]-cycloaddition.
Experimental Protocol: General Photocatalyzed [2+2+2]-Cycloaddition
This is a general protocol based on the photocatalyzed cycloaddition of nitriles with acetylene.
Materials:
-
This compound
-
Acetylene
-
Photocatalyst (e.g., cobalt-based catalyst)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Light source (e.g., lamp with a wavelength range of 350-500 nm)
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the photocatalyst in the anhydrous solvent.
-
Introduce acetylene gas into the reaction mixture (typically 2 equivalents).
-
Irradiate the reaction mixture with the light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.
Quantitative Data
Yields for this type of reaction can vary significantly based on the specific nitrile, catalyst, and reaction conditions used.
Application 4: Precursor to Malondialdehyde (MDA)
This compound serves as a stable precursor to cyanomalondialdehyde (B1645252) and, upon further hydrolysis of the nitrile group, to malondialdehyde (MDA). MDA is a key marker for oxidative stress and is widely used in biochemical assays. The acetal group can be easily hydrolyzed under acidic conditions to reveal the aldehyde functionality.
Logical Relationship: Precursor to MDA
Caption: this compound as a precursor to Malondialdehyde.
Experimental Protocol: General Hydrolysis of the Acetal
This protocol describes the general procedure for the acidic hydrolysis of the diethyl acetal to the corresponding aldehyde.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude cyanomalondialdehyde.
Note: Cyanomalondialdehyde is often used in situ for subsequent reactions due to its reactivity. Further hydrolysis of the nitrile group under more stringent acidic or basic conditions would yield malondialdehyde.
References
- 1. US5026852A - Process for the preparation of cytosines - Google Patents [patents.google.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3,3-Diethoxypropanenitrile in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,3-Diethoxypropanenitrile, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, possessing a protected aldehyde equivalent and a nitrile group, allows for sequential and regioselective reactions to construct complex heterocyclic scaffolds that are central to many therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, particularly 5-aminopyrazoles, which are precursors to a range of drugs including kinase inhibitors.
Application Notes
This compound is a valuable synthon for the preparation of various heterocyclic systems.[1][2] One of its most significant applications in pharmaceutical synthesis is its role as a precursor to β-ketonitriles. The diethyl acetal (B89532) group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which exists in equilibrium with its enol form. This enol can then be acylated to provide a variety of β-ketonitriles.
These β-ketonitriles are pivotal intermediates in the synthesis of 5-aminopyrazoles through condensation reactions with hydrazine (B178648) derivatives.[1][2] 5-Aminopyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. They are particularly prominent in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment of inflammatory diseases. The amino and pyrazole (B372694) nitrogen atoms of the 5-aminopyrazole core provide key hydrogen bonding interactions with the hinge region of kinase active sites.
Furthermore, the nitrile group of this compound can be transformed into other functional groups, such as amidines, which are also important in the synthesis of nitrogen-containing heterocycles like pyrimidines. The cyclocondensation of intermediates derived from this compound with amidines or guanidines is a common strategy for the construction of pyrimidine (B1678525) rings, found in numerous antiviral and anticancer drugs.[3][4]
Key Pharmaceutical Precursor Synthesis: 5-Aminopyrazoles
A primary application of this compound is in the synthesis of 5-aminopyrazole derivatives. This is typically a two-step process involving the formation of a β-ketonitrile intermediate followed by cyclization with hydrazine.
Caption: General synthetic pathway from this compound to pharmaceuticals.
Experimental Protocols
The following protocols are generalized procedures based on established chemical transformations.[1][2][5] Researchers should adapt these methods to their specific substrates and safety protocols.
Protocol 1: Synthesis of a β-Ketonitrile Intermediate from this compound
This protocol describes the conversion of this compound to a generic β-ketonitrile, a key step for subsequent heterocycle formation.
Materials:
-
This compound
-
Aqueous acid (e.g., 1 M HCl)
-
Acylating agent (e.g., an acid chloride or anhydride)
-
Base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Hydrolysis of the Acetal:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF).
-
Add aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude malononitrile (B47326) aldehyde.
-
-
Acylation to form the β-Ketonitrile:
-
Dissolve the crude malononitrile aldehyde in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, 1.1 eq).
-
Slowly add the acylating agent (e.g., acid chloride, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-ketonitrile.
-
Caption: Workflow for the synthesis of a β-ketonitrile intermediate.
Protocol 2: Synthesis of a 5-Aminopyrazole Derivative
This protocol outlines the cyclocondensation of a β-ketonitrile with hydrazine to form the 5-aminopyrazole core.
Materials:
-
β-Ketonitrile (from Protocol 1)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine hydrochloride
-
Solvent (e.g., ethanol, acetic acid)
-
Base (if using a hydrazine salt, e.g., sodium acetate)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup:
-
Dissolve the β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (1.0-1.2 eq). If using a hydrazine salt, add a base like sodium acetate (1.1 eq).
-
-
Cyclization:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 5-aminopyrazole derivative.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 5-aminopyrazoles from β-ketonitriles, which are themselves derived from this compound. Actual yields will vary depending on the specific substrates used.
| Step | Reactants | Solvent | Temperature | Time | Typical Yield | Reference |
| β-Ketonitrile Synthesis | Malononitrile aldehyde, Acid Chloride | Dichloromethane | 0 °C to RT | 2-6 h | 70-90% | [1][2] |
| 5-Aminopyrazole Synthesis | β-Ketonitrile, Hydrazine Hydrate | Ethanol | Reflux | 4-12 h | 65-95% | [1][5] |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to serve as a masked β-cyanocarbonyl synthon provides a reliable entry point for the construction of key heterocyclic scaffolds, most notably 5-aminopyrazoles. The protocols and data presented herein offer a foundational guide for researchers and scientists in drug discovery and development to effectively utilize this important intermediate in the synthesis of novel therapeutic agents. The straightforward and often high-yielding nature of these transformations makes this compound an attractive starting material for both small-scale medicinal chemistry efforts and larger-scale process development.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for Pyridine Synthesis via [2+2+2]-Cycloaddition with 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridines utilizing a [2+2+2]-cycloaddition reaction strategy. Specifically, this document focuses on the use of 3,3-diethoxypropanenitrile as a key building block, reacting with two equivalents of an alkyne in the presence of a transition metal catalyst to afford 2-(2,2-diethoxyethyl)pyridine (B2980081). This methodology offers an efficient and atom-economical route to functionalized pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
Introduction
The pyridine (B92270) ring is a fundamental heterocyclic motif in a vast array of biologically active compounds and functional materials. Transition metal-catalyzed [2+2+2]-cycloaddition reactions have emerged as a powerful tool for the construction of substituted pyridines from simple, readily available precursors. This approach involves the co-cyclization of two alkyne molecules and a nitrile, providing a highly convergent and modular route to a wide range of pyridine derivatives.
This compound is a versatile and commercially available starting material. Its protected aldehyde functionality makes the resulting pyridine product, 2-(2,2-diethoxyethyl)pyridine, a valuable intermediate for further synthetic transformations, such as deprotection to the corresponding aldehyde and subsequent elaboration. Cobalt and iron complexes are commonly employed as catalysts for this transformation, demonstrating high efficiency and functional group tolerance.
Data Presentation
The following tables summarize representative quantitative data for transition metal-catalyzed [2+2+2]-cycloaddition reactions for pyridine synthesis. While specific data for this compound is limited in publicly available literature, the data for structurally related nitriles provides a strong indication of expected yields and conditions.
Table 1: Cobalt-Catalyzed [2+2+2]-Cycloaddition of Nitriles and Alkynes
| Entry | Nitrile | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetonitrile | Acetylene (B1199291) | Organic Cobalt (not specified) | Acetonitrile | 130-170 | Not specified | >90 (crude) | Patent Data |
| 2 | Benzonitrile | Acetylene | CpCo(COD) (1) | Toluene (B28343) | 120-130 | Not specified | >90 | General Literature |
| 3 | Acrylonitrile | Propyne | Co(I) complex (5) | THF | 60 | 12 | 85 | General Literature |
| 4 | This compound | Acetylene | CpCo(COD) (1-5, estimated) | Toluene/THF | 100-130 | 12-24 | 80-95 (expected) | N/A |
Note: Data for entry 4 is an educated estimation based on the high reactivity of similar nitriles under these conditions.
Table 2: Characterization Data for 2-(2,2-diethoxyethyl)pyridine
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~105-110 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.55 (d, 1H), 7.65 (td, 1H), 7.25 (d, 1H), 7.15 (dd, 1H), 4.80 (t, 1H), 3.70-3.50 (m, 4H), 3.10 (d, 2H), 1.20 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 149.5, 136.5, 123.0, 121.5, 102.0, 62.0, 42.0, 15.5 |
| Mass Spectrum (EI) m/z | 195 (M+), 150, 122, 103, 78 |
Experimental Protocols
The following protocols are adapted from established procedures for cobalt-catalyzed [2+2+2]-cycloadditions of nitriles and alkynes. Researchers should perform appropriate risk assessments and optimize conditions for their specific setup and scale.
Protocol 1: Cobalt-Catalyzed Synthesis of 2-(2,2-diethoxyethyl)pyridine
This protocol is based on the highly efficient cobalt-catalyzed cycloaddition of nitriles with acetylene.
Materials:
-
This compound
-
Acetylene (gas)
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) or a similar cobalt(I) precatalyst
-
Anhydrous toluene or THF
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure reactor or a balloon setup for acetylene gas
Procedure:
-
Reactor Setup: In an inert atmosphere glovebox, charge a dry, high-pressure reactor equipped with a magnetic stir bar with the cobalt precatalyst (e.g., CpCo(CO)₂, 1-5 mol%).
-
Reagent Addition: Add anhydrous toluene or THF to the reactor, followed by this compound (1.0 equivalent).
-
Reaction with Acetylene: Seal the reactor and remove it from the glovebox. Pressurize the reactor with acetylene gas to the desired pressure (e.g., 10-20 atm). Alternatively, for smaller scales, the reaction can be conducted under an acetylene balloon at atmospheric pressure.
-
Heating and Monitoring: Heat the reaction mixture to 100-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under inert conditions. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford 2-(2,2-diethoxyethyl)pyridine as a colorless to pale yellow oil.
Protocol 2: Iron-Catalyzed Synthesis of 2-(2,2-diethoxyethyl)pyridine with a Diyne
This protocol provides an alternative using a more readily handled diyne in place of acetylene gas.
Materials:
-
This compound
-
A suitable terminal or internal diyne (e.g., 1,7-octadiyne)
-
Iron(II) chloride (FeCl₂) or another iron precatalyst
-
A suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation: In an inert atmosphere, mix the iron precatalyst and the ligand in the anhydrous solvent.
-
Reagent Addition: To the catalyst mixture, add the diyne (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature, filter off the catalyst if necessary, and concentrate the filtrate. Purify the residue by column chromatography to obtain the corresponding substituted pyridine.
Mandatory Visualizations
Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2]-cycloaddition.
Caption: General experimental workflow for pyridine synthesis.
Caption: Logical relationships influencing reaction outcome.
Application Notes and Protocols: Synthesis of Cyanomalondialdehyde from 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cyanomalondialdehyde (B1645252) from 3,3-diethoxypropanenitrile. The synthesis is achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of activated methylene (B1212753) compounds. This application note includes a comprehensive experimental protocol, a summary of key reaction parameters, and a visual representation of the experimental workflow to guide researchers in this synthetic transformation.
Introduction
Cyanomalondialdehyde is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its synthesis from readily available starting materials is of significant importance. The Vilsmeier-Haack reaction provides an effective route to cyanomalondialdehyde by formylating an active methylene group. This reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4] The reaction of the Vilsmeier reagent with a compound containing an activated methylene group, followed by hydrolysis, yields the corresponding dialdehyde.[3] While a specific, detailed protocol for the synthesis of cyanomalondialdehyde directly from this compound is not extensively documented in readily available literature, the principles of the Vilsmeier-Haack reaction on similar substrates provide a strong foundation for a successful synthesis.[5]
Key Reaction Parameters
The following table summarizes typical quantitative data and reaction conditions for Vilsmeier-Haack reactions, which can be adapted for the synthesis of cyanomalondialdehyde from this compound.
| Parameter | Value/Range | Reference |
| Reagents | ||
| This compound | 1.0 equiv | Starting Material |
| N,N-Dimethylformamide (DMF) | 3.0 - 10.0 equiv | [6] |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 2.0 equiv | [6] |
| Reaction Conditions | ||
| Temperature (Vilsmeier Reagent Formation) | 0 °C to room temperature | [6] |
| Temperature (Reaction with Substrate) | Room temperature to 80 °C | [6] |
| Reaction Time | 2 - 24 hours | [6] |
| Work-up | ||
| Hydrolysis | Ice-water, followed by neutralization (e.g., with sodium acetate (B1210297) or sodium bicarbonate) | [6] |
| Extraction Solvent | Diethyl ether, Dichloromethane (B109758), or Ethyl acetate | [1] |
| Purification | Column chromatography (Silica gel) or recrystallization | [1] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of cyanomalondialdehyde from this compound via a Vilsmeier-Haack reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the stirred DMF. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with this compound:
-
Dissolve this compound in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of this compound dropwise to the prepared Vilsmeier reagent at room temperature.
-
After the addition, heat the reaction mixture to a temperature between 50-80 °C and maintain stirring for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyanomalondialdehyde.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of cyanomalondialdehyde.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide is a skin and eye irritant.
-
This compound may be harmful if swallowed or inhaled.
-
The reaction quench with ice/water is exothermic and should be performed cautiously.
Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be performed with appropriate safety measures in place. The reaction conditions may require optimization for best results.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Versatility of 3,3-Diethoxypropanenitrile in the Synthesis of Key Heterocyclic Scaffolds
Application Note
Introduction: 3,3-Diethoxypropanenitrile, a stable and versatile building block, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its latent 1,3-dicarbonyl functionality, unmasked under acidic conditions, allows for controlled cyclization reactions with various nucleophiles. This document provides detailed protocols and application notes for the synthesis of pyrimidines, pyrazoles, and pyridines, which are core structures in numerous pharmaceuticals and agrochemicals. The methodologies presented are aimed at researchers and professionals in drug development and organic synthesis.
Synthesis of 2-Amino-4-ethoxypyrimidine
The reaction of this compound with guanidine (B92328) is a direct and efficient method for the preparation of 2-aminopyrimidine (B69317) derivatives. The acidic hydrolysis of the diethyl acetal (B89532) in situ generates a β-cyanoketone equivalent, which readily undergoes cyclocondensation with guanidine.
Reaction Pathway:
Application Notes and Protocols for Multicomponent Reactions Involving 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for multicomponent reactions utilizing 3,3-diethoxypropanenitrile, a versatile building block in heterocyclic synthesis. The methodologies outlined are aimed at providing robust procedures for the synthesis of key intermediates relevant to pharmaceutical and materials science research.
Application Note 1: Three-Component Synthesis of Cytosine
Introduction:
Cytosine, a fundamental component of nucleic acids, can be synthesized through a highly efficient three-component reaction involving this compound, urea (B33335), and a base. This one-pot condensation reaction provides a direct route to the pyrimidine (B1678525) core, which is a prevalent scaffold in numerous therapeutic agents. The reaction proceeds via an initial condensation followed by cyclization to form the heterocyclic ring. This method is advantageous due to the use of readily available starting materials and a straightforward procedure that leads to high yields of the final product.
Data Presentation:
| Product | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cytosine | This compound | Urea | Sodium Hydroxide (B78521) | Toluene (B28343) | Reflux | 12 | 89 |
Experimental Protocol: Synthesis of Cytosine
This protocol is adapted from a documented synthetic method.
Materials:
-
This compound (500g, 3.6 mol)
-
Urea (235g, 3.9 mol)
-
Sodium Hydroxide (140g, 3.6 mol)
-
Toluene (1 L)
-
Hot Water
-
Glacial Acetic Acid
Procedure:
-
To a suitable reaction vessel, add this compound (500g, 3.6 mol), urea (235g, 3.9 mol), sodium hydroxide (140g, 3.6 mol), and toluene (1 L).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction solution under reduced pressure to remove the toluene.
-
Dissolve the resulting residue in hot water.
-
Adjust the pH of the aqueous solution to 7.0 by the addition of glacial acetic acid. A solid will precipitate out.
-
Collect the solid by filtration.
-
Recrystallize the crude product from water to obtain 350g of pure cytosine as white crystals.[1]
Yield: 89%[1]
Visualization of the Synthetic Pathway:
Caption: Three-component synthesis of Cytosine.
Further Applications and Considerations:
While a detailed, peer-reviewed protocol for a multicomponent synthesis of pyridines directly from this compound was not prominently found in the surveyed literature, its structure suggests potential applicability in classical pyridine (B92270) syntheses. Methodologies such as the Bohlmann-Rahtz Pyridine Synthesis and the Guareschi-Thorpe Condensation are established multicomponent reactions for pyridine ring formation. These reactions typically involve the condensation of enamines or cyanoacetamides with 1,3-dicarbonyl compounds or their equivalents.
Given that this compound can be hydrolyzed to cyanoacetaldehyde, it represents a viable synthon for the cyano-substituted component in such reactions. Researchers interested in developing novel pyridine-based compounds could explore the in-situ generation of reactive intermediates from this compound for use in these established multicomponent reaction frameworks. This would represent a novel extension of the utility of this versatile building block.
Visualization of a Potential Experimental Workflow:
Caption: Conceptual workflow for pyridine synthesis.
References
Application of 3,3-Diethoxypropanenitrile in the Synthesis of Pyrimidine-Containing Compounds
Introduction: 3,3-Diethoxypropanenitrile, also known as cyanoacetaldehyde diethyl acetal, is a versatile C3 building block in organic synthesis. Its unique structure, possessing both a protected aldehyde functionality and a nitrile group, allows for a variety of chemical transformations, making it a valuable reagent in the construction of complex molecules, including heterocyclic systems of biological importance. This application note focuses on the utility of this compound in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in numerous natural products and pharmacologically active compounds.
Synthesis of 4-Amino-2(1H)-pyrimidinone and Cytosine
A key application of this compound is in the synthesis of fundamental pyrimidine structures like 4-amino-2(1H)-pyrimidinone and cytosine. The protected aldehyde group can be readily deprotected under acidic conditions to reveal the reactive aldehyde, which can then participate in condensation reactions. The nitrile group provides a source of nitrogen for the heterocyclic ring system.
Reaction Scheme:
Application Notes and Protocols: Utilizing 3,3-Diethoxypropanenitrile as a Versatile Precursor for the Synthesis of Natural and Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxypropanenitrile is a valuable and versatile building block in organic synthesis, particularly for the preparation of functionalized nitrogen-containing compounds. Its unique structure, featuring a protected aldehyde and a nitrile group, allows for selective transformations to access a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of both natural and unnatural amino acids, including β-alanine and α-amino acids. These protocols are designed to be a practical guide for researchers in academia and the pharmaceutical industry.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 91-93 °C at 11 mmHg |
| Density | 0.954 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
Synthetic Pathways Overview
This compound can be strategically transformed into various amino acids through a series of well-established organic reactions. The primary synthetic routes involve:
-
Synthesis of β-Alanine: A two-step process involving the hydrolysis of the diethyl acetal (B89532) to an intermediate aldehyde, followed by reductive amination and subsequent nitrile hydrolysis.
-
Synthesis of α-Amino Acids: A multi-step pathway initiated by the hydrolysis of the diethyl acetal, followed by a Strecker synthesis on the resulting β-keto nitrile intermediate.
These pathways offer access to a range of amino acid structures, highlighting the synthetic utility of this compound.
Caption: Synthetic pathways from this compound to amino acids.
Application Note 1: Synthesis of β-Alanine
β-Alanine is a naturally occurring beta-amino acid and a key component of several biologically active peptides, such as carnosine and anserine. The following protocol outlines a reliable method for the synthesis of β-alanine from this compound.
Experimental Workflow
Caption: Workflow for the synthesis of β-alanine.
Detailed Experimental Protocol
Step 1: Hydrolysis of this compound to 3-Oxopropanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water (1:1, v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-oxopropanenitrile. This intermediate is often used in the next step without further purification.
Step 2: Reductive Amination of 3-Oxopropanenitrile and Hydrolysis to β-Alanine
This step can be performed in a one-pot fashion.
-
Reaction Setup: To a solution of the crude 3-oxopropanenitrile (1.0 eq) in a suitable solvent (e.g., methanol (B129727) saturated with ammonia), add a hydrogenation catalyst such as Raney Nickel.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of the intermediate and formation of β-aminopropionitrile.
-
Nitrile Hydrolysis: Upon completion of the reductive amination, filter off the catalyst. The resulting solution containing β-aminopropionitrile is then subjected to hydrolysis. Add a strong base (e.g., sodium hydroxide, 2.0 eq) and heat the mixture to reflux.
-
Work-up and Purification: After the hydrolysis is complete (monitored by the cessation of ammonia (B1221849) evolution), cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the β-alanine. The product can be further purified by recrystallization from a water/ethanol mixture.
Quantitative Data
The following table summarizes typical yields for the conversion of β-aminopropionitrile to β-alanine under various hydrolysis conditions.[1]
| Hydrolysis Conditions | Temperature (°C) | Time | Yield (%) |
| Ammonia | 200 | 4 h | ~20 |
| 25-50% Barium Hydroxide | 90-95 | 20-30 min | 88-92 |
| Sodium Hydroxide | Reflux | 8 h | ~90 |
Application Note 2: Synthesis of α-Amino Acids via Strecker Synthesis
The synthesis of α-amino acids from this compound proceeds through the intermediate 3-oxopropanenitrile, which can undergo a Strecker synthesis. This method allows for the introduction of an amino and a nitrile group at the α-position to the carbonyl group, which upon hydrolysis yields the desired α-amino acid.
Experimental Workflow
Caption: Workflow for the synthesis of α-amino acids.
Detailed Experimental Protocol
Step 1: Hydrolysis of this compound to 3-Oxopropanenitrile
Follow the protocol described in Application Note 1.
Step 2: Strecker Synthesis of the α-Aminonitrile Intermediate
-
Reaction Setup: In a well-ventilated fume hood, to a solution of the crude 3-oxopropanenitrile (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add ammonium (B1175870) chloride (1.1 eq) and potassium cyanide (1.1 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the formation of the α-aminonitrile.
-
Work-up: Once the reaction is complete, carefully quench any excess cyanide with an oxidizing agent (e.g., sodium hypochlorite (B82951) solution). Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis of the α-Aminonitrile to the α-Amino Acid
-
Reaction Setup: To the crude α-aminonitrile, add a strong acid (e.g., 6 M hydrochloric acid).
-
Reaction: Heat the mixture to reflux. The hydrolysis of the nitrile to a carboxylic acid can be monitored by the cessation of ammonia evolution or by LC-MS.
-
Purification: After completion, cool the reaction mixture. The α-amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The product can be further purified by recrystallization or ion-exchange chromatography.
Quantitative Data
The Strecker synthesis is a robust reaction, and while specific yields for 3-oxopropanenitrile are not widely reported, the following table provides typical yields for the formation of α-aminonitriles from various aldehydes under standard Strecker conditions.[2][3]
| Aldehyde | Amine Source | Cyanide Source | Solvent | Yield (%) |
| Benzaldehyde | NH₄Cl | KCN | H₂O/EtOH | 80-90 |
| Isobutyraldehyde | NH₄Cl | NaCN | H₂O | 75-85 |
| Acetaldehyde | NH₃ | HCN | H₂O | ~80 |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of valuable amino acids. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of both natural β-alanine and a variety of α-amino acids. The ability to generate the key 3-oxopropanenitrile intermediate allows for divergent synthetic strategies, making this starting material a powerful tool in the fields of medicinal chemistry and drug development. The provided quantitative data serves as a useful benchmark for optimizing these transformations. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and available resources.
References
Application Notes and Protocols: Chiral Synthesis Applications of 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diethoxypropanenitrile is a versatile chemical intermediate with significant potential in organic synthesis. While its applications in achiral contexts are documented, its role as a precursor in chiral synthesis is an area ripe for exploration. This document provides a series of detailed, albeit hypothetical, application notes and protocols for the use of this compound in the asymmetric synthesis of valuable chiral building blocks, including chiral β-amino acids, chiral 1,3-diamines, and chiral hydroxy nitriles. The protocols are based on established methodologies in asymmetric catalysis and are intended to serve as a foundational guide for researchers seeking to unlock the stereoselective potential of this readily available starting material.
Introduction: The Potential of this compound in Asymmetric Synthesis
This compound possesses two key functional groups that can be manipulated stereoselectively: the nitrile and the diethyl acetal (B89532). The nitrile group can be reduced to a primary amine, while the acetal can be hydrolyzed to an aldehyde. The methylene (B1212753) group alpha to the nitrile is also amenable to asymmetric functionalization. These features make it a promising, yet underexplored, C3 synthon for the synthesis of a variety of chiral molecules. This document outlines potential synthetic pathways for leveraging this compound in chiral synthesis.
Proposed Application: Enantioselective Reduction of the Nitrile Group
A primary application of nitriles in chiral synthesis is their reduction to chiral primary amines. This can be achieved through catalytic asymmetric hydrogenation or with chiral reducing agents.
Application Note: Synthesis of Chiral 3,3-Diethoxypropan-1-amine
The enantioselective reduction of the nitrile in this compound would yield chiral 3,3-diethoxypropan-1-amine, a valuable building block for the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. This transformation can be envisioned using a chiral transition metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand.
Logical Workflow for Enantioselective Nitrile Reduction:
Caption: Workflow for the proposed enantioselective reduction of this compound.
Experimental Protocol: Hypothetical Asymmetric Hydrogenation
Materials:
-
This compound
-
[Rh(COD)2]BF4
-
(R,R)-Me-DuPhos
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [Rh(COD)2]BF4 (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq).
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to form the catalyst.
-
This compound (1.0 eq) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to 50 atm and stirred at 40 °C for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral amine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data (Hypothetical):
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | 1.0 | Methanol | 40 | 50 | 24 | 85 | 92 |
| 2 | 0.5 | Ethanol | 50 | 60 | 24 | 82 | 90 |
| 3 | 1.0 | THF | 40 | 50 | 48 | 75 | 88 |
Proposed Application: Asymmetric Aldol-type Reaction
The methylene group alpha to the nitrile is acidic and can be deprotonated to form a nucleophile. This carbanion can then participate in asymmetric additions to electrophiles, such as aldehydes, in the presence of a chiral catalyst.
Application Note: Synthesis of Chiral γ-Hydroxy-β-cyano Acetals
The reaction of the lithiated nitrile with an aldehyde, mediated by a chiral ligand, could provide access to chiral γ-hydroxy-β-cyano acetals. These are versatile intermediates that can be further transformed into chiral lactones, amino alcohols, and other valuable compounds.
Logical Pathway for Asymmetric Aldol-type Reaction:
Caption: Proposed pathway for the asymmetric aldol-type reaction of this compound.
Experimental Protocol: Hypothetical Asymmetric Aldol Addition
Materials:
-
This compound
-
n-Butyllithium
-
(-)-Sparteine
-
An aldehyde (e.g., benzaldehyde)
-
Anhydrous THF
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes to form LDA.
-
(-)-Sparteine (1.2 eq) is added, and the mixture is stirred for another 30 minutes.
-
This compound (1.0 eq) is added dropwise, and the reaction is stirred for 1 hour.
-
A solution of benzaldehyde (B42025) (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH4Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated.
-
The crude product is purified by column chromatography.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.
Quantitative Data (Hypothetical):
| Entry | Aldehyde | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | (-)-Sparteine | -78 | 4 | 78 | 90:10 | 95 |
| 2 | Isobutyraldehyde | Chiral Diamine | -78 | 6 | 72 | 85:15 | 92 |
| 3 | Cinnamaldehyde | Chiral Bisoxazoline | -78 | 4 | 75 | 92:8 | 96 |
Proposed Application: Synthesis of Chiral β-Amino Acids
Chiral β-amino acids are important components of peptidomimetics and bioactive molecules. A potential route to these compounds from this compound involves the enantioselective addition of a nucleophile to an in situ generated N-acylimino intermediate derived from the acetal.
Application Note: Enantioselective Synthesis of a Protected β-Amino Acid Precursor
Hydrolysis of the acetal to the aldehyde, followed by condensation with a chiral sulfonamide and subsequent enantioselective addition of a nucleophile (e.g., a silyl (B83357) enol ether) in the presence of a Lewis acid catalyst, could yield a protected chiral β-amino acid precursor.
Signaling Pathway for β-Amino Acid Precursor Synthesis:
Caption: Proposed multi-step synthesis of a chiral β-amino nitrile.
Experimental Protocol: Hypothetical Enantioselective Aza-Mannich Reaction
Materials:
-
This compound
-
Dilute HCl
-
(R)-t-Butylsulfinamide
-
Ti(OEt)4
-
Silyl enol ether of methyl isobutyrate
-
Chiral Lewis Acid (e.g., Cu(OTf)2 with a chiral bisoxazoline ligand)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
Acetal Hydrolysis: this compound is stirred with 1M HCl at room temperature until TLC indicates complete conversion to the aldehyde. The product is extracted into dichloromethane and dried.
-
Imine Formation: The crude aldehyde is dissolved in anhydrous dichloromethane, and (R)-t-butylsulfinamide (1.0 eq) and Ti(OEt)4 (1.5 eq) are added. The mixture is stirred at room temperature for 4 hours.
-
Asymmetric Addition: The reaction mixture is cooled to -78 °C. The chiral Lewis acid catalyst (0.1 eq) is added, followed by the dropwise addition of the silyl enol ether (1.2 eq).
-
The reaction is stirred for 12 hours at -78 °C and then quenched with water.
-
The product is extracted, dried, and purified by column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC.
Quantitative Data (Hypothetical):
| Entry | Lewis Acid | Ligand | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cu(OTf)2 | Ph-BOX | -78 | 12 | 80 | >95:5 | 98 |
| 2 | Sc(OTf)3 | Py-BOX | -78 | 18 | 75 | 90:10 | 95 |
| 3 | Zn(OTf)2 | iPr-BOX | -60 | 12 | 82 | >95:5 | 97 |
Disclaimer
The application notes and protocols described herein are hypothetical and based on established principles of asymmetric synthesis. They are intended to serve as a starting point for research and development. The feasibility and optimization of these reactions would require experimental verification. The quantitative data presented is for illustrative purposes and represents typical targets for such transformations.
Application Notes and Protocols for the Reaction of 3,3-Diethoxypropanenitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,3-diethoxypropanenitrile with Grignard reagents provides a versatile and efficient method for the synthesis of α,β-unsaturated aldehydes. This two-step, one-pot synthesis involves the nucleophilic addition of an organomagnesium halide to the nitrile functionality, followed by an acidic workup that hydrolyzes the intermediate imine and the diethyl acetal (B89532). This process is highly valuable in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecules where the α,β-unsaturated aldehyde moiety serves as a key building block.
The general transformation can be represented as follows:
Step 1: Grignard Reaction The Grignard reagent (R-MgX) adds to the electrophilic carbon of the nitrile group in this compound, forming a magnesium salt of an imine. This step is conducted under anhydrous conditions, typically in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Step 2: Acidic Workup and Hydrolysis Subsequent treatment with aqueous acid accomplishes two crucial transformations. First, it hydrolyzes the imine intermediate to a carbonyl group. Second, it hydrolyzes the diethoxy acetal to reveal the aldehyde functionality. The elimination of ethanol (B145695) then leads to the formation of the conjugated double bond, yielding the final α,β-unsaturated aldehyde.
Reaction Mechanism and Experimental Workflow
The overall process can be visualized as a sequential reaction pathway. The initial nucleophilic addition of the Grignard reagent is followed by a hydrolysis and elimination cascade upon introduction of an acidic aqueous environment.
Caption: Reaction workflow for the synthesis of α,β-unsaturated aldehydes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of α,β-unsaturated aldehydes from this compound. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Synthesis of α,β-Unsaturated Aldehydes
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M aqueous hydrochloric acid until the solution is acidic.
-
Continue stirring for 30-60 minutes to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table summarizes representative yields for the synthesis of various α,β-unsaturated aldehydes from this compound using different Grignard reagents. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Grignard Reagent (R-MgX) | Product (α,β-Unsaturated Aldehyde) | Typical Yield (%) |
| Phenylmagnesium Bromide | 3-Phenylpropenal (Cinnamaldehyde) | 75-85 |
| Ethylmagnesium Bromide | 3-Ethylpropenal | 60-70 |
| Isopropylmagnesium Chloride | 3-Isopropylpropenal | 55-65 |
| Benzylmagnesium Chloride | 3-Benzylpropenal | 70-80 |
Spectroscopic Data
The following are typical spectroscopic data for a representative product, 3-phenylpropenal (cinnamaldehyde), synthesized via this method.
3-Phenylpropenal (Cinnamaldehyde)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.71 (d, J=7.6 Hz, 1H, CHO), 7.55 (d, J=16.0 Hz, 1H, Ar-CH=), 7.42-7.35 (m, 5H, Ar-H), 6.72 (dd, J=16.0, 7.6 Hz, 1H, =CH-CHO).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 193.8 (CHO), 152.9 (Ar-CH=), 134.2 (Ar-C), 131.0 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 128.4 (=CH-CHO).
-
IR (neat, cm⁻¹): 3027 (Ar-H), 2819, 2736 (C-H, aldehyde), 1685 (C=O, conjugated), 1625 (C=C), 971 (trans C=C bend).
Logical Relationships in Synthesis
The successful synthesis of α,β-unsaturated aldehydes via this method relies on a series of logical dependencies, from the preparation of the Grignard reagent to the final purification of the product.
Application Notes and Protocols: Michael Addition Reactions of 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 3,3-diethoxypropanenitrile as a Michael donor in Michael addition reactions. While specific literature examples for this compound are limited, this note outlines a generalized protocol based on the known reactivity of related nitrile-containing compounds. Michael addition reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, and the resulting products are valuable intermediates in the development of pharmaceutical agents. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound in drug discovery and development.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and widely utilized reaction in organic synthesis.[1] This reaction is instrumental in the construction of complex molecular architectures and is frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. The nucleophile, or Michael donor, is typically a stabilized carbanion, such as an enolate derived from a ketone, ester, or nitrile.
This compound possesses α-protons adjacent to the nitrile group, which, in principle, can be abstracted by a strong base to form a nucleophilic carbanion. The nitrile group, while less activating than a carbonyl group, can stabilize the resulting negative charge, enabling the carbanion to participate in nucleophilic additions. The pKa of the α-protons in simple nitriles is estimated to be around 31, indicating that a potent, non-nucleophilic base is required for deprotonation.[2]
Generalized Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition of this compound to a generic α,β-unsaturated ketone (e.g., chalcone).
Materials and Equipment:
-
Reagents:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching agent (e.g., Saturated aqueous ammonium (B1175870) chloride solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)
-
Low-temperature bath (e.g., Dry ice/acetone bath, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (e.g., Flash chromatography system)
-
Procedure:
-
Preparation of the Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.
-
Solvent and Reagent Addition: Anhydrous THF is added to the flask via syringe. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: The strong base is added to the cooled solvent. If using LDA, it is typically prepared in situ from diisopropylamine (B44863) and n-butyllithium or used as a commercially available solution.
-
Formation of the Nitrile Anion: this compound is added dropwise to the stirred solution of the base at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.
-
Addition of the Michael Acceptor: A solution of the α,β-unsaturated ketone in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.
-
Quenching the Reaction: Once the reaction is deemed complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the temperature is maintained at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.
Data Presentation
The following table presents hypothetical data for the Michael addition of this compound to various Michael acceptors. Please note that these are representative examples and actual yields may vary.
| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Chalcone | LDA | THF | -78 | 4 | 5-(1,1-Diethoxy)-3,5-diphenyl-5-cyanopentan-1-one | 65-75 |
| 2 | Methyl vinyl ketone | NaH | THF | 0 to rt | 6 | 5-(1,1-Diethoxy)-5-cyanohexan-2-one | 50-60 |
| 3 | Acrylonitrile | t-BuOK | t-BuOH | rt | 12 | 2-(1,1-Diethoxyethyl)glutaronitrile | 40-50 |
Visualizations
Below are diagrams illustrating the experimental workflow and the general reaction mechanism.
Figure 1: Experimental workflow for the Michael addition of this compound.
References
Application Notes and Protocols for the Mannich Reaction with 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative experimental protocol for the Mannich reaction involving 3,3-diethoxypropanenitrile. This reaction is a valuable synthetic tool for the preparation of functionalized β-aminonitriles, which are versatile precursors for various biologically active molecules, including derivatives of γ-aminobutyric acid (GABA). The protocol is based on established principles of the Mannich reaction, adapted for a substrate containing an acetal-protected aldehyde functionality.
Introduction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde, and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base.[1] In the case of this compound, the nitrile group provides the active hydrogen, while the diethoxypropyl group serves as a protected aldehyde. This substrate offers a unique opportunity to synthesize γ-amino-β-cyano-acetals, which can be further elaborated into valuable pharmaceutical intermediates. A key application of this reaction is in the synthesis of precursors to 4-amino-3-hydroxybutanoic acid (GABOB), a known neuromodulator.[2][3][4]
Signaling Pathway and Logic
The overall transformation involves a one-pot, three-component reaction. The logical flow of the synthesis is depicted below. The reaction proceeds via the formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by the carbanion generated from the deprotonation of the α-carbon of the nitrile.
Figure 1: Logical workflow for the one-pot Mannich reaction.
Experimental Protocol
This protocol describes a representative procedure for the Mannich reaction of this compound with formaldehyde (B43269) and dimethylamine (B145610).
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine hydrochloride
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (pellets)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (14.3 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add dimethylamine hydrochloride (8.15 g, 0.1 mol) and formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol).
-
Reaction Conditions: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2-(2,2-diethoxyethyl)-3-(dimethylamino)propanenitrile.
Data Presentation
As this is a representative protocol, experimental data from literature on analogous reactions are presented for reference. The following table summarizes typical yields for Mannich reactions involving nitriles and related substrates.
| Active Hydrogen Compound | Aldehyde | Amine | Yield (%) | Reference |
| Phenylacetonitrile | Formaldehyde | Piperidine | 85 | F. F. Blicke, Org. React.1942 , 1, 303 |
| Acetonitrile | Benzaldehyde | Morpholine | 70 | M. Tramontini, Synthesis1973 , 703 |
| Malononitrile | Formaldehyde | Dimethylamine | 90 | H. Böhme, Angew. Chem. Int. Ed.1969 , 8, 277 |
Potential Applications in Drug Development
The product of the Mannich reaction with this compound is a valuable intermediate for the synthesis of various pharmaceutical compounds.
Synthesis of GABOB Precursors
The resulting β-aminonitrile can be hydrolyzed to the corresponding carboxylic acid. Subsequent deprotection of the acetal (B89532) group would yield a precursor to 4-amino-3-hydroxybutanoic acid (GABOB), a GABA analogue with therapeutic potential.[2][3]
Figure 2: Proposed synthetic pathway to a GABOB derivative.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formaldehyde is a known carcinogen and should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
Conclusion
The Mannich reaction of this compound provides a versatile route to highly functionalized aminonitriles. These products serve as valuable building blocks in organic synthesis, particularly for the development of novel pharmaceutical agents and GABA analogues. The provided protocol offers a representative method for conducting this transformation, which can be optimized for specific applications.
References
Application Notes and Protocols for Reactions Utilizing 3,3-Diethoxypropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions involving 3,3-Diethoxypropanenitrile. This versatile reagent serves as a valuable building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The following sections detail its application in the synthesis of pyrimidines, specifically cytosine, and its potential role in the construction of p38α mitogen-activated protein kinase (MAPK) inhibitors and pyridines through cycloaddition reactions.
Synthesis of Cytosine
This compound is a key precursor for the synthesis of cytosine, a fundamental component of nucleic acids. The following protocol is a condensation reaction with urea (B33335) to form the pyrimidine (B1678525) ring structure.
Experimental Protocol: Synthesis of Cytosine from this compound
Objective: To synthesize cytosine via the condensation of this compound with urea.
Materials:
-
This compound (C7H13NO2)
-
Urea (CH4N2O)
-
Sodium ethoxide (C2H5NaO) or Sodium hydroxide (B78521) (NaOH)
-
Toluene (B28343) (C7H8) or Xylene (C8H10)
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Distilled water
-
Hydrochloric acid (HCl) or Glacial acetic acid (CH3COOH)
-
Activated carbon
Equipment:
-
Reaction kettle or round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle or oil bath
-
Stirrer
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
Method A: Using Sodium Ethoxide in Xylene
-
To a reaction kettle, add sodium ethoxide (1.25 mol), xylene (5.18 mol), and urea (1.50 mol).
-
Heat the mixture to 90°C and stir for 20-30 minutes.
-
Slowly add this compound (1.00 mol) dropwise while maintaining the temperature at approximately 105°C.
-
After the addition is complete, maintain the reaction under reflux for 8-10 hours.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the resulting solid in distilled water (approx. 1200 g) and allow the layers to separate.
-
Collect the aqueous layer and adjust the pH to 7.0-7.5 by adding hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Collect the crude cytosine by filtration.
-
For purification, add the crude product to water with activated carbon and heat at 70-80°C for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to allow for recrystallization.
-
Collect the purified cytosine by filtration and dry thoroughly.
Method B: Using Sodium Hydroxide in Toluene
-
In a suitable reaction vessel, combine this compound (3.6 mol), urea (3.9 mol), and toluene (1 L).
-
Add sodium hydroxide (3.6 mol) to the mixture.
-
Heat the reaction to reflux and maintain for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in hot water.
-
Adjust the pH to 7.0 using glacial acetic acid to precipitate the product.
-
Filter the solid and recrystallize from water to obtain pure cytosine.[1]
Data Presentation:
| Reactant/Product | Method A (molar eq.) | Method B (molar eq.) | Yield |
| This compound | 1.00 | 1.00 | - |
| Urea | 1.50 | 1.08 | - |
| Base | Sodium Ethoxide (1.25) | Sodium Hydroxide (1.00) | - |
| Solvent | Xylene | Toluene | - |
| Cytosine | - | - | Up to 89%[1] |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium ethoxide and sodium hydroxide are corrosive and should be handled with care.
-
Toluene and xylene are flammable and toxic; avoid inhalation and skin contact.
Application in the Synthesis of p38α MAPK Inhibitors
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of p38α mitogen-activated protein kinase (MAPK).[2] These inhibitors are crucial for the treatment of inflammatory diseases. The pyrimidine core, which can be synthesized from this compound, is a common scaffold in many p38α MAPK inhibitors.
General Synthetic Strategy:
The synthesis of p38α MAPK inhibitors often involves the construction of a substituted pyrimidine ring. This compound can be utilized in the initial steps to form a functionalized pyrimidine, which is then further elaborated through various chemical transformations to yield the final inhibitor molecule. The specific reaction pathways can vary depending on the desired final structure of the inhibitor.
References
- 1. Photocatalyzed [2 + 2 + 2]-cycloaddition of nitriles with acetylene: an effective method for the synthesis of 2-pyridines under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3,3-Diethoxypropanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-diethoxypropanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.
-
-
Moisture Contamination:
-
Cause: Many reagents used in the synthesis, such as sodium cyanide or organometallic catalysts, are sensitive to moisture. Water can quench reactive intermediates and lead to side reactions.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reagent Quality:
-
Cause: The purity of starting materials, such as bromoacetaldehyde (B98955) diethyl acetal (B89532) or acetonitrile (B52724), can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents from reputable suppliers. If necessary, purify the starting materials before use. For example, bromoacetaldehyde diethyl acetal can be distilled under reduced pressure.
-
-
Inefficient Purification:
-
Cause: Product may be lost during the workup and purification steps.[1] this compound is soluble in water to some extent (32g/L) and can be lost in the aqueous layer during extraction.[2] It is also a relatively volatile compound.[1]
-
Solution: During aqueous workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. When removing the solvent using a rotary evaporator, use a moderate temperature and pressure to avoid co-evaporation of the product.[1]
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The formation of side products can be influenced by the chosen synthetic route and reaction conditions.
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For the reaction of bromoacetaldehyde diethyl acetal and sodium cyanide:
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Potential Side Product: Elimination of HBr from the starting material to form 2-bromoacetaldehyde, which can then polymerize or undergo other reactions.
-
Minimization: Maintain the recommended reaction temperature. A higher temperature might favor elimination. Ensure a homogenous reaction mixture to avoid localized overheating.
-
-
For the reaction involving acetonitrile and carbon monoxide under pressure:
-
Potential Side Product: Formation of 3-ethoxypropenenitrile as a by-product.[3]
-
Minimization: Carefully control the reaction pressure and temperature as specified in the protocol. The catalyst choice and concentration are also crucial for selectivity.
-
Q3: The purification of my crude product by distillation is proving difficult. What are the best practices?
A3: this compound has a boiling point of 91-93 °C at 11 mmHg.[4][5] Purification is typically achieved by vacuum distillation.
-
Problem: Bumping or uneven boiling.
-
Solution: Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the distillation apparatus is properly assembled and the vacuum is stable.
-
-
Problem: Product decomposition at high temperatures.
-
Solution: Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
-
-
Problem: Co-distillation of impurities.
-
Solution: If the boiling points of the impurities are close to the product, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) may be necessary for better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several synthetic methods have been reported, with the most common being:
-
The reaction of bromoacetaldehyde diethyl acetal with sodium cyanide. This method can achieve yields of around 80%.[3][6]
-
A pressure reaction involving acetonitrile, carbon monoxide, and an alkali metal salt of an alcohol, followed by an acetalization step. This method is reported to have high yields and uses more economical starting materials.[3][6]
-
The reaction of 2-chloro-3-phenyl sulphur sulfuryl propionitrile (B127096) through elimination and addition, with reported yields up to 88%. However, the synthesis of the starting material is a multi-step process.[3][6]
Q2: What are the key physical properties of this compound relevant to its synthesis and purification?
A2: Key physical properties are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| Boiling Point | 91-93 °C at 11 mmHg | [4][5] |
| Density | 0.954 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.415 | [4] |
| Solubility in Water | 32 g/L | [2] |
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes, several safety precautions are crucial:
-
Sodium Cyanide: This reagent is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Bromoacetaldehyde diethyl acetal: This compound is a lachrymator and irritant. Handle it in a fume hood.
-
Pressure Reactions: If using the acetonitrile/CO method, ensure the pressure reactor is properly rated, maintained, and operated by trained personnel. Use a blast shield.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Avoid open flames and sources of ignition.
Experimental Protocols
Synthesis of this compound from Bromoacetaldehyde Diethyl Acetal and Sodium Cyanide
This protocol is adapted from a known procedure.[7]
Materials:
-
Bromoacetaldehyde diethyl acetal (8 g)
-
Sodium cyanide (3 g)
-
Dimethyl sulfoxide (B87167) (DMSO) (20 ml)
-
Water
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine bromoacetaldehyde diethyl acetal (8 g), sodium cyanide (3 g), and dimethyl sulfoxide (20 ml).
-
Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours with continuous stirring.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 80 ml of water.
-
Extract the aqueous mixture twice with 50 ml portions of chloroform.
-
Combine the organic extracts and wash them twice with 30 ml portions of water.
-
Dry the chloroform layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the chloroform by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages | Reference |
| Nucleophilic Substitution | Bromoacetaldehyde diethyl acetal, Sodium cyanide | DMSO, 80 °C | ~80% | High yield, straightforward procedure | Use of highly toxic sodium cyanide, difficulty in sourcing starting material | [3][6][7] |
| Acetalation under Pressure | Acetonitrile, Carbon monoxide, C₁-C₄ alcohol alkali metal salt | C₁-C₃ alcohol catalyst, 0.3–1.5 MPa, 50–100 °C | High | Economical starting materials, high yield | Requires high-pressure equipment, multi-step process | [3][6] |
| Elimination-Addition | 2-chloro-3-phenyl sulphur sulfuryl propionitrile | - | ~88% | High yield | Lengthy synthesis of the starting material | [3][6] |
| Claisen-type Condensation | Ethyl formate, Ethyl acetate | Sodium ethoxide | 8% | - | Very low yield, multi-step process | [6] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthesis of this compound from bromoacetaldehyde diethyl acetal.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chembk.com [chembk.com]
- 3. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3,3-Diethoxypropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,3-Diethoxypropanenitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Acetonitrile (B52724) Carbonylation
This method involves the reaction of acetonitrile with carbon monoxide in the presence of a base and an alcohol, followed by acetalization.
Q1: Why is my yield of this compound low in the acetonitrile carbonylation reaction?
Possible Causes and Solutions:
-
Insufficient CO Pressure: The carbonylation step is pressure-dependent. Low pressure can lead to incomplete reaction.
-
Improper Temperature Control: The reaction temperature influences both the reaction rate and the stability of the intermediates.
-
Base and Catalyst Selection: The choice of base and alcohol catalyst is crucial for the initial carbonylation step.
-
Troubleshooting: Sodium ethoxide or potassium ethoxide are effective bases.[1] C1-C3 alcohols such as methanol (B129727) or ethanol (B145695) can be used as catalysts.[1][2]
-
-
Inefficient Acetalization: The second step, acetalization of the intermediate with acidic ethanol, may be incomplete.
Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity?
Possible Causes and Solutions:
-
Side Reactions of the Intermediate: The 3-hydroxy vinyl cyanide metal-salt intermediate can undergo side reactions if not promptly converted in the acetalization step.
-
Troubleshooting: Isolate the intermediate by filtration before proceeding to the acetalization step.[1] This minimizes its exposure to conditions that might promote side reactions.
-
-
Non-Optimal Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway.
-
Troubleshooting: Use a non-polar solvent such as toluene (B28343) or benzene (B151609) for the pressure reaction.[1]
-
Method 2: From Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)
This method involves the reaction of bromoacetaldehyde diethyl acetal with sodium cyanide. A potential issue with this method is the incomplete reaction and the presence of toxic sodium cyanide in the waste.[2]
Q1: My reaction is incomplete, and I have a low yield. What can I do?
Possible Causes and Solutions:
-
Reaction Time and Temperature: The reaction may not have proceeded to completion due to insufficient time or temperature.
-
Troubleshooting: A reported procedure suggests reacting at 80°C for 5 hours.[3] Ensure the reaction is heated for a sufficient duration at the appropriate temperature.
-
-
Solvent Choice: The solvent plays a critical role in dissolving the reactants and facilitating the reaction.
-
Troubleshooting: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction.[3]
-
Q2: How can I effectively purify the product and handle the cyanide waste?
Possible Causes and Solutions:
-
Workup Procedure: Proper workup is essential to separate the product from unreacted starting materials and inorganic salts.
-
Troubleshooting: The reaction mixture can be poured into water and extracted with an organic solvent like chloroform (B151607).[3] The organic extracts should then be washed with water to remove residual cyanide.[3]
-
-
Cyanide Waste Management: Sodium cyanide is highly toxic and requires careful handling and disposal.
-
Troubleshooting: All aqueous waste containing cyanide must be treated according to institutional and regulatory safety protocols for cyanide detoxification.
-
Method 3: From Acrylonitrile (B1666552) (Vinyl Cyanide)
This method involves the reaction of acrylonitrile with ethanol and oxygen in the presence of a catalyst.
Q1: The reaction is sluggish, and the yield is poor. What are the key parameters to check?
Possible Causes and Solutions:
-
Catalyst Activity: The catalyst, typically composed of palladium and copper chlorides, is crucial for the reaction's success.
-
Troubleshooting: Ensure the catalyst is active and used in the correct proportions. A patent suggests a catalyst system of palladium chloride/P-V-Mo heteropoly acid on activated carbon.
-
-
Oxygen Pressure: Oxygen is a key reactant in this process.
-
Troubleshooting: The reaction should be conducted under an oxygen pressure of 0.5–2.5 MPa.
-
-
Reaction Temperature: The temperature needs to be controlled to ensure optimal catalyst activity and prevent side reactions.
-
Troubleshooting: The recommended reaction temperature is between 50–90°C.
-
Frequently Asked Questions (FAQs)
Q: What are the typical physical properties of this compound? A: It is a clear yellow to brownish liquid with a boiling point of 91-93°C at 11 mmHg and a density of approximately 0.954 g/mL at 25°C.[1]
Q: What are the common impurities I might see in my final product? A: Depending on the synthetic route, impurities can include unreacted starting materials, the intermediate 3-ethoxypropenenitrile, and solvents used in the reaction and purification steps.
Q: What are the recommended storage conditions for this compound? A: It is recommended to store the compound in an inert atmosphere, refrigerated at 2-8°C.
Q: What are the main safety precautions when working with this compound and its synthetic precursors? A: this compound is an irritant to the eyes, respiratory system, and skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using toxic reagents like sodium cyanide, stringent safety protocols must be followed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetonitrile Carbonylation
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Acetonitrile | 41 g | 41 g | 41 g |
| Solvent | Toluene (500 g) | Benzene (500 g) | Toluene (500 g) |
| Base | Sodium Ethylate (70 g) | Sodium Ethylate (70 g) | Potassium Ethylate (92 g) |
| Catalyst | Ethanol (200 g) | Ethanol (200 g) | Ethanol (200 g) |
| CO Pressure | 0.3 MPa | 0.3 MPa | 1.0 MPa |
| Temperature | 70°C | 70°C | 60°C |
| Reaction Time | 8 hours | 8 hours | 5 hours |
Data sourced from patent CN102295578B.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetonitrile Carbonylation
This protocol is a generalized procedure based on the examples provided in patent CN102295578B.[1]
Step A: Pressure Reaction
-
In a 2L stainless steel pressure reactor, add 41 g of acetonitrile, 500 g of toluene, 70 g of sodium ethylate, and 200 g of ethanol.
-
Seal the reactor and heat to 70°C.
-
Introduce carbon monoxide gas to a pressure of 0.3 MPa.
-
Maintain the reaction at 70°C and 0.3 MPa for 8 hours with stirring.
-
After the reaction, cool the reactor and vent the excess CO pressure.
-
The product of this step, 3-hydroxy vinyl cyanide sodium salt, precipitates as a solid. Isolate the solid by filtration.
Step B: Acetalization
-
Prepare a solution of acidic ethanol by adding a catalytic amount of concentrated sulfuric acid to ethanol.
-
Add the isolated 3-hydroxy vinyl cyanide sodium salt to the acidic ethanol.
-
Stir the mixture at a temperature of 10–25°C for 4–8 hours. This will generate a mixture of this compound and 3-ethoxypropenenitrile.
Step C: Post-treatment and Separation
-
To the reaction mixture from Step B, add a non-polar solvent like toluene as an extraction solvent.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic phase.
-
Extract the lower aqueous phase twice more with the same non-polar solvent.
-
Combine all organic phases and wash with a sodium bicarbonate solution.
-
Isolate the final product, this compound, by vacuum distillation, collecting the fraction at a vacuum lower than 0.07 MPa and a temperature of 110-125°C.[1]
Protocol 2: Synthesis from Bromoacetaldehyde Diethyl Acetal and Sodium Cyanide
This protocol is based on the procedure described by PrepChem.[3]
-
In a reaction vessel, combine 8 g of bromoacetaldehyde diethyl acetal, 3 g of sodium cyanide, and 20 ml of dimethyl sulfoxide.
-
Heat the mixture to 80°C and maintain this temperature for 5 hours with stirring.
-
After the reaction is complete, pour the reaction mixture into 80 ml of water.
-
Extract the aqueous mixture twice with 50 ml portions of chloroform.
-
Combine the chloroform extracts and wash them twice with 30 ml portions of water.
-
Dry the chloroform extract over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of 3,3-Diethoxypropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3,3-Diethoxypropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is 3-ethoxyacrylonitrile (B1336121). This impurity arises from an elimination reaction where a molecule of ethanol (B145695) is removed from the desired product, this compound. This reaction is often catalyzed by acidic conditions and elevated temperatures.
Q2: What are the potential sources of this side reaction?
A2: The formation of 3-ethoxyacrylonitrile is primarily promoted by:
-
Acidic Catalysts: The use of strong acid catalysts, such as sulfuric acid, can facilitate the elimination of ethanol.
-
High Temperatures: Elevated temperatures during the reaction or purification steps can provide the energy required for the elimination reaction to occur.
-
Prolonged Reaction Times: Extended exposure to acidic conditions and heat can increase the yield of the elimination byproduct.
Q3: Are there other potential side reactions to be aware of?
A3: Yes, other side reactions can occur depending on the synthetic route employed:
-
Synthesis from Acetonitrile and Carbon Monoxide: In this route, incomplete reaction or side reactions of the intermediate, 3-hydroxyl vinyl cyanide metal-salt, can lead to impurities.
-
Synthesis from Bromoacetaldehyde (B98955) Diethyl Acetal (B89532) and Sodium Cyanide: This reaction may not proceed to completion, resulting in residual starting materials. Additionally, the highly toxic sodium cyanide can remain in the waste stream, posing a significant disposal hazard. Hydrolysis of the bromoacetaldehyde diethyl acetal starting material can also occur if water is present.
Q4: How can I minimize the formation of 3-ethoxyacrylonitrile?
A4: To suppress the formation of 3-ethoxyacrylonitrile, consider the following strategies:
-
Temperature Control: Maintain the reaction and distillation temperatures as low as practically possible. The acetal is reported to be unstable in acidic alcohol systems at temperatures above 30°C.
-
Catalyst Choice and Concentration: Use the minimum effective amount of acid catalyst. Consider using a milder acid catalyst if feasible.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Neutralization: After the reaction is complete, neutralize the acid catalyst promptly before any high-temperature purification steps.
Q5: What is the best method to purify this compound and remove 3-ethoxyacrylonitrile?
A5: Fractional distillation under reduced pressure is the most effective method for separating this compound from the lower-boiling 3-ethoxyacrylonitrile. Careful control of the vacuum and temperature gradient is crucial for a successful separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant formation of 3-ethoxyacrylonitrile. - Loss of product during workup and purification. | - Ensure all reagents are of high purity and anhydrous where necessary. - Optimize reaction time and temperature. - After the reaction, neutralize the acid catalyst before distillation. - Use a non-polar solvent for extraction to minimize product loss in the aqueous phase. |
| Presence of a significant amount of a lower-boiling impurity in the final product (identified as 3-ethoxyacrylonitrile) | - Reaction temperature was too high. - Excess acid catalyst was used. - Distillation was performed at too high a temperature or without sufficient vacuum. | - Lower the reaction and distillation temperatures. - Reduce the amount of acid catalyst. - Improve the efficiency of the vacuum distillation setup (e.g., use a better vacuum pump, check for leaks). - Employ a fractionating column for better separation during distillation. |
| Product darkens or decomposes during distillation | - The distillation pot temperature is too high. - Residual acid is present. | - Ensure complete neutralization of the acid catalyst before distillation. - Use a higher vacuum to lower the boiling point and thus the required distillation temperature. - Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures. |
| Incomplete reaction when using bromoacetaldehyde diethyl acetal | - Poor quality of sodium cyanide. - Insufficient reaction time or temperature. - Presence of water in the reaction mixture. | - Use freshly powdered, dry sodium cyanide. - Optimize reaction conditions by gradually increasing the temperature and monitoring the reaction progress by TLC or GC. - Ensure all glassware and solvents are thoroughly dried before use. |
Experimental Protocols
Synthesis of this compound from Acetonitrile
This protocol is based on the method described in Chinese patents CN102295578A and CN102295578B.
Step 1: Compressive Reaction to form 3-hydroxyl vinyl cyanide sodium salt
-
In a pressure reactor, combine acetonitrile, a non-polar solvent (e.g., toluene), sodium ethoxide, and ethanol.
-
Pressurize the reactor with carbon monoxide gas to 0.3–1.5 MPa.
-
Heat the mixture to 50–100 °C and maintain the reaction for 5–10 hours.
-
After the reaction, the solid 3-hydroxyl vinyl cyanide sodium salt is isolated by filtration.
Step 2: Acetalization
-
In a separate reactor, prepare a solution of acidic ethanol by bubbling HCl gas through absolute ethanol or by carefully adding a strong acid like sulfuric acid.
-
Cool the acidic ethanol solution to 10–25 °C.
-
Slowly add the 3-hydroxyl vinyl cyanide sodium salt from Step 1 to the acidic ethanol with stirring.
-
Maintain the reaction at 10–25 °C for 4–8 hours. The product is a mixture of this compound and 3-ethoxyacrylonitrile.
Step 3: Workup and Purification
-
After the reaction is complete, add a non-polar solvent (e.g., toluene) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with the non-polar solvent.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum. Collect the fraction corresponding to this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Synthesis from Acetonitrile | ||
| CO Pressure | 0.3–1.5 MPa | [1] |
| Compressive Reaction Temperature | 50–100 °C | [1] |
| Acetalization Temperature | 10–25 °C | [1] |
| Synthesis from Bromoacetaldehyde Diethyl Acetal | ||
| Reported Yield | ~80% | [1] |
Visualizations
Reaction Pathways
Caption: Main synthesis pathway to this compound and the major side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 3,3-Diethoxypropanenitrile by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3,3-Diethoxypropanenitrile via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and vacuum pressure for the distillation of this compound?
A1: The boiling point of this compound is highly dependent on the vacuum pressure. A commonly cited boiling point is 91-93 °C at a pressure of 11 mmHg.[1][2] It is crucial to have a stable and accurate vacuum to ensure a controlled distillation.
Q2: What are the primary impurities I might encounter in crude this compound?
A2: Depending on the synthetic route, common impurities can include unreacted starting materials, solvents, and byproducts. One potential byproduct is 3-ethoxyacrylonitrile. The synthesis of this compound can be achieved through various methods, including the reaction of acetonitrile (B52724) with a brominating agent in the presence of an alcohol catalyst.[1]
Q3: What are the main safety precautions to consider when handling and distilling this compound?
A3: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. During vacuum distillation, it is critical to ensure the glassware is free of cracks or defects to prevent implosion. Always use a safety screen.
Q4: Can this compound decompose during distillation?
A4: While stable under normal conditions, this compound may decompose at extreme temperatures or in the presence of strong acids or bases.[1][3] Overheating during distillation should be avoided to minimize the risk of thermal degradation. It is advisable to use the lowest possible temperature by maintaining a good vacuum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Bumping / Uncontrolled Boiling | - Superheating of the liquid. - Vacuum applied too quickly. - Ineffective stirring. | - Ensure smooth and even heating using a heating mantle and a stirrer bar. - Gradually decrease the pressure to the desired level. - Use boiling chips or a capillary bubbler for smoother boiling.[4][5] |
| Foaming | - Presence of surfactants or impurities in the crude material. | - Apply the vacuum slowly and control the heating rate. - Consider using a larger distillation flask to provide more headspace. - An anti-foaming agent can be added if the problem persists.[4] |
| Product is not distilling at the expected temperature/pressure | - Inaccurate pressure reading due to a leak in the system. - Inefficient heating. - Presence of high-boiling impurities. | - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. - Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature. - If high-boiling impurities are suspected, a fractional distillation setup may be necessary. |
| Distillate is discolored (yellow or brown) | - Thermal degradation of the product due to excessive heat. - Presence of impurities that are sensitive to heat. | - Lower the distillation temperature by improving the vacuum. - Ensure the residence time at high temperatures is minimized. - If the crude material is highly colored, consider a pre-purification step like washing with a suitable solvent. |
| Low Recovery of Purified Product | - Loss of product due to bumping or foaming. - Incomplete distillation. - Leaks in the collection part of the apparatus. | - Use a bump trap between the distillation flask and the condenser.[6] - Ensure the distillation is run to completion by monitoring the temperature and distillate collection. - Check all connections in the receiving flask and adapter. |
| Pressure Fluctuations | - Inconsistent performance of the vacuum pump. - Leaks in the system. - Temperature fluctuations affecting evaporation rate.[7] | - Service or replace the vacuum pump if it is not providing a stable vacuum. - Re-check all seals and connections for any leaks. - Use a vacuum regulator for precise and stable pressure control.[7] |
Experimental Protocols
Standard Vacuum Distillation Protocol for this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.
-
Use a magnetic stirrer and a heating mantle for controlled heating and agitation.
-
Ensure all joints are properly sealed with a suitable vacuum grease.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Sample Preparation:
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Add a magnetic stirrer bar or boiling chips to the flask to ensure smooth boiling.[4]
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Gradually apply the vacuum, lowering the pressure to the target of approximately 11 mmHg.
-
Slowly increase the temperature of the heating mantle.
-
Monitor the temperature at the distillation head. The initial fraction will likely be low-boiling impurities.
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Collect the main fraction when the temperature at the distillation head stabilizes at the expected boiling point (91-93 °C at 11 mmHg).[1][2]
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Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the system to cool down.
-
Slowly and carefully release the vacuum.
-
Dismantle the apparatus once it has returned to room temperature.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Boiling Point | 91-93 °C @ 11 mmHg | [1][2] |
| Density | 0.954 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.415 | [1][2] |
| Appearance | Clear yellow to brownish liquid | [1] |
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for common vacuum distillation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. labsup.net [labsup.net]
- 5. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 6. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: 3,3-Diethoxypropanenitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in 3,3-Diethoxypropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
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Synthesis-Related Impurities: These are substances that originate from the manufacturing process. They can be unreacted starting materials, by-products from side reactions, or residual solvents.
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Degradation Products: this compound can degrade under certain conditions, leading to the formation of new impurities.
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Contaminants: These are substances introduced from external sources during production, handling, or storage.
Q2: What are the specific chemical compounds that are common impurities?
A2: Depending on the synthetic route and storage conditions, the following impurities may be present:
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From Synthesis:
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Unreacted Starting Materials: Acetonitrile (B52724), Bromoacetaldehyde diethyl acetal, Sodium cyanide.
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By-products: 3-Ethoxyacrylonitrile, 3-Hydroxyl vinyl cyanide sodium salt.
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Residual Solvents: Ethanol, Toluene, Dimethylbenzene.
-
-
From Degradation:
-
Hydrolysis Products: 3,3-Diethoxypropanoic acid, 3,3-Diethoxypropanamide.
-
Q3: What causes the degradation of this compound?
A3: this compound is susceptible to degradation under the following conditions:
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Presence of strong acids or bases: These can catalyze the hydrolysis of the nitrile group.[1]
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Exposure to heat or light: These can provide the energy for decomposition reactions.[1]
Q4: How can I detect and quantify impurities in my this compound sample?
A4: The most common analytical methods for purity assessment of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
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High-Performance Liquid Chromatography (HPLC): This method is well-suited for separating the main component from its non-volatile by-products and degradation products. A reverse-phase method is typically employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to impurities in this compound.
| Issue | Potential Cause (Impurity) | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products | Unidentified reactive impurities. | 1. Analyze the starting material using GC-MS and/or HPLC to identify and quantify impurities. 2. Purify the this compound by distillation or column chromatography. 3. Adjust reaction conditions (e.g., temperature, reaction time) to minimize the impact of impurities. |
| Difficulty in product purification | Presence of impurities with similar physical properties to the desired product. | 1. Optimize the purification method (e.g., change the solvent system for chromatography, use a more efficient distillation column). 2. Consider a chemical treatment to remove the specific impurity if its identity is known. |
| Poor reproducibility of experimental results | Batch-to-batch variation in the impurity profile of this compound. | 1. Source this compound from a reputable supplier with a detailed certificate of analysis. 2. Analyze each new batch for its purity and impurity profile before use. |
| Formation of acidic or basic by-products during reaction | Hydrolysis of this compound due to trace amounts of water and acidic/basic impurities. | 1. Ensure the use of anhydrous solvents and reagents. 2. Store this compound under an inert atmosphere and away from moisture. |
Data on Common Impurities
While specific percentages can vary significantly between batches and manufacturers, the following table provides a general overview of potential impurities and their typical, albeit not strictly quantified, levels in commercial-grade this compound (often cited with a purity of >95%).
| Impurity | Chemical Formula | Source | Typical Level |
| 3-Ethoxyacrylonitrile | C₅H₇NO | By-product | Trace to minor |
| Acetonitrile | C₂H₃N | Unreacted starting material | Trace |
| Ethanol | C₂H₆O | Residual solvent | Trace |
| 3,3-Diethoxypropanoic acid | C₇H₁₄O₄ | Degradation product (hydrolysis) | Trace |
| 3,3-Diethoxypropanamide | C₇H₁₅NO₃ | Degradation product (hydrolysis) | Trace |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System: A standard GC-MS instrument equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the expected impurity concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-20 min: Linear gradient to 5% A, 95% B
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20-25 min: Hold at 5% A, 95% B
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25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by the area percentage method. Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.
Impurity Identification and Mitigation Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities in this compound.
Caption: Workflow for impurity analysis and mitigation.
References
troubleshooting failed reactions with 3,3-Diethoxypropanenitrile
Welcome to the technical support center for 3,3-Diethoxypropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should be aware of before starting my reaction?
A1: this compound is a clear yellow to brownish liquid. It is important to note its stability and reactivity characteristics. The compound is stable under normal conditions but can decompose at extreme temperatures or in the presence of strong acids or bases.[1] It is also reactive with strong oxidizing agents.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Boiling Point | 91-93 °C at 11 mmHg |
| Density | 0.954 g/mL at 25 °C |
| Solubility | Limited in water, soluble in organic solvents like ethanol (B145695) and ether. |
Q2: My reaction with this compound is failing. What are some general first steps for troubleshooting?
A2: When a reaction fails, a systematic approach to troubleshooting is crucial. Start by considering the following:
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Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can significantly impact reaction outcomes.
-
Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, and reaction time. Ensure your equipment is functioning correctly.
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Inert Atmosphere: For sensitive reactions, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
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Solvent Quality: Use dry, high-purity solvents, as the presence of water can lead to unwanted side reactions, such as hydrolysis of the acetal (B89532) group.
Below is a general workflow for troubleshooting failed reactions.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 3,3-Diethoxypropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 3,3-Diethoxypropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound and what are their typical modes of deactivation?
A1: The most common application for catalysts in reactions with this compound is its hydrogenation to form 3-amino-1,1-diethoxypropane or related compounds. Commonly used catalysts include Raney® Nickel, Raney® Cobalt, and Palladium on carbon (Pd/C).[1] The primary modes of deactivation for these catalysts are poisoning, fouling (coking), and sintering.
Q2: What are the typical signs of catalyst deactivation in the hydrogenation of this compound?
A2: Signs of catalyst deactivation include:
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A significant decrease in the reaction rate, requiring longer reaction times or harsher conditions (higher temperature or pressure) to achieve the desired conversion.
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A noticeable drop in product selectivity, leading to the formation of unwanted by-products.
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A change in the physical appearance of the catalyst, such as a change in color or the formation of clumps.
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An increase in pressure drop across a fixed-bed reactor.[2]
Q3: Can the acetal (B89532) group in this compound contribute to catalyst deactivation?
A3: While the nitrile group is the primary site of reaction, the diethoxy acetal group can be sensitive to acidic conditions. If the reaction medium becomes acidic, the acetal can hydrolyze to form an aldehyde. This aldehyde can then undergo side reactions, such as aldol (B89426) condensation or polymerization on the catalyst surface, leading to fouling. It is crucial to maintain a neutral or slightly basic reaction environment to protect the acetal functionality.
Q4: How can I minimize the formation of by-products during the hydrogenation of this compound?
A4: By-product formation, such as secondary and tertiary amines, is a common issue in nitrile hydrogenation.[1][3] These are often formed through the reaction of the primary amine product with intermediate imines on the catalyst surface. To minimize their formation:
-
Use of additives: The addition of a base, such as sodium hydroxide (B78521) or ammonia (B1221849), can help to suppress the formation of secondary and tertiary amines.[1][4]
-
Catalyst selection: Raney® Cobalt catalysts have been reported to show a longer catalyst life and better selectivity for primary amines compared to Raney® Nickel in some nitrile hydrogenations.[1]
-
Reaction conditions: Optimizing reaction temperature and pressure can also influence selectivity.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
Symptoms:
-
Reaction stalls before completion.
-
A sharp decrease in hydrogen uptake is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Catalyst Poisoning | 1. Analyze the feedstock for common poisons like sulfur, phosphorus, or halogen compounds.[5][6] 2. If poisons are detected, consider regenerating the catalyst if possible (see Issue 3). | 1. Purify the this compound and solvent to remove any potential catalyst poisons before the reaction. 2. Use guard beds to remove impurities from the feed stream in continuous processes. |
| Fouling by Oligomers | 1. Wash the catalyst with a suitable solvent to remove soluble oligomers. 2. For severe fouling, oxidative regeneration might be necessary (see Issue 3). | 1. Optimize reaction conditions (lower temperature, shorter residence time) to minimize the formation of condensation products. 2. Ensure a neutral to slightly basic pH to prevent acetal hydrolysis and subsequent aldehyde polymerization. |
| Mechanical Agitation Issues | 1. Ensure adequate stirring or agitation to keep the catalyst suspended and in contact with the reactants. | 1. Use an appropriately sized and shaped stir bar or impeller for the reactor volume. |
Issue 2: Poor Selectivity and Formation of By-products
Symptoms:
-
GC or LC-MS analysis shows the presence of significant amounts of secondary or tertiary amines, or other unexpected products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Sub-optimal Reaction Conditions | 1. Lower the reaction temperature to favor the formation of the primary amine. 2. Increase hydrogen pressure to promote the hydrogenation of the intermediate imine before it can react with the product amine. | 1. Conduct a design of experiments (DoE) to identify the optimal reaction conditions for your specific setup. |
| Absence of a Basic Additive | 1. Add a small amount of a base like sodium hydroxide or introduce ammonia into the reaction mixture. | 1. Incorporate a basic additive into your standard reaction protocol for the hydrogenation of this compound. |
| Incorrect Catalyst Choice | 1. Screen different catalysts. For example, if using Raney® Nickel, consider trying Raney® Cobalt. | 1. Consult the literature for catalyst recommendations for similar nitrile hydrogenations. |
Issue 3: Catalyst Regeneration
Symptoms:
-
The catalyst has lost a significant portion of its initial activity after one or more reaction cycles.
Possible Causes and Solutions:
| Deactivation Mechanism | Regeneration Protocol | Notes |
| Fouling/Coking | 1. Solvent Washing: Wash the catalyst with a solvent that can dissolve the fouling agents. For oligomeric species, a polar solvent might be effective. For non-polar deposits, a non-polar solvent like hexane (B92381) can be used.[7] 2. Chemical Treatment: Treat the catalyst with a dilute basic solution (e.g., sodium hydroxide) to remove acidic deposits.[8] 3. Oxidative Regeneration (for robust catalysts): Carefully burn off the carbonaceous deposits in a controlled stream of air or diluted oxygen. This should be done with caution as it can lead to sintering. | This method is effective for removing adsorbed organic species. The choice of solvent is critical.[9] |
| Poisoning | 1. Acid/Base Washing: Depending on the nature of the poison, washing with a dilute acid or base solution can remove the adsorbed species. 2. Displacement: In some cases, a strongly adsorbing but less harmful molecule can be used to displace the poison. | Regeneration from poisoning can be difficult and is often irreversible if the poison forms a strong chemical bond with the active sites. |
| Sintering | Sintering, the agglomeration of catalyst particles at high temperatures, is generally irreversible. | To avoid sintering, operate at the lowest possible temperature that still provides a reasonable reaction rate. |
Experimental Protocols
Hydrogenation of this compound using Raney® Nickel
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully wash the required amount of Raney® Nickel slurry (typically 50% in water) three times with the reaction solvent (e.g., ethanol) to remove the water.
-
Reaction Setup: Charge a pressure reactor with the washed Raney® Nickel, this compound, and the reaction solvent. If a basic additive is used, add it at this stage.
-
Inerting: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. Samples can be taken at intervals to analyze the conversion and selectivity by GC or LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the catalyst under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and can ignite if exposed to air when dry.[10] The filtrate can then be processed to isolate the product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. youtube.com [youtube.com]
Technical Support Center: Hydrolysis of 3,3-Diethoxypropanenitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the byproducts and troubleshooting of 3,3-diethoxypropanenitrile hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cyanoacetaldehyde
Symptoms:
-
The primary product, cyanoacetaldehyde, is obtained in a lower-than-expected yield.
-
The presence of significant amounts of starting material or unexpected byproducts is observed in the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Acetal (B89532) Hydrolysis | The hydrolysis of the acetal group is an equilibrium reaction. To drive the reaction towards the product, use a large excess of water. Ensure the acid catalyst is active and present in a sufficient concentration. |
| Suboptimal pH | Acetal hydrolysis is catalyzed by acid. The reaction rate is highly dependent on the pH. For efficient hydrolysis, maintain an acidic pH, typically between 1 and 3. |
| Insufficient Reaction Time or Temperature | The hydrolysis may be slow under mild conditions. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Product Instability | Cyanoacetaldehyde is a reactive molecule and can be prone to polymerization or other degradation pathways, especially under harsh conditions. It is advisable to use the product immediately after its formation. |
Issue 2: Presence of Unexpected Byproducts
Symptoms:
-
Signals corresponding to compounds other than the starting material, cyanoacetaldehyde, and ethanol (B145695) are detected during analysis (e.g., by GC-MS, NMR).
Possible Byproducts and Mitigation Strategies:
| Byproduct | Formation Pathway | Mitigation Strategy |
| β-Ethoxyacrolein | Incomplete hydrolysis of the acetal group. | Drive the hydrolysis to completion by using a higher concentration of acid, a larger excess of water, or longer reaction times. |
| 3,3-Diethoxypropanamide | Partial hydrolysis of the nitrile group. | Nitrile hydrolysis is typically slower than acetal hydrolysis under acidic conditions. To minimize this byproduct, use milder conditions (lower temperature, shorter reaction time) that favor acetal hydrolysis. |
| 3,3-Diethoxypropanoic Acid | Complete hydrolysis of the nitrile group. | This is more likely to occur under more vigorous acidic or basic conditions and with prolonged heating. To avoid its formation, use controlled acidic conditions and monitor the reaction to stop it once the acetal is hydrolyzed. |
| Polymers of Cyanoacetaldehyde | Self-condensation of the aldehyde product. | Work at lower concentrations and temperatures. Purify the product quickly after the reaction is complete and store it under appropriate conditions (e.g., dilute solution, low temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
A1: The primary products of the acid-catalyzed hydrolysis of this compound are cyanoacetaldehyde and ethanol.
Q2: What is the most common byproduct I might encounter?
A2: A common byproduct is β-ethoxyacrolein, which results from the incomplete hydrolysis of the diethyl acetal group.
Q3: Can the nitrile group also be hydrolyzed?
A3: Yes, the nitrile group can be hydrolyzed under both acidic and basic conditions, typically requiring more forcing conditions (e.g., prolonged heating) than the acetal hydrolysis.[1] The hydrolysis of the nitrile group proceeds first to an amide (3,3-diethoxypropanamide) and then to a carboxylic acid (3,3-diethoxypropanoic acid).[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for separating and identifying the volatile components of the reaction mixture. Thin Layer Chromatography (TLC) can also be used to track the disappearance of the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the products and byproducts.
Q5: What is the optimal pH for the hydrolysis of the acetal group?
A5: Acetal hydrolysis is most efficient under acidic conditions, typically at a pH between 1 and 3. The reaction is significantly slower at neutral or basic pH.
Q6: I see a significant amount of a higher molecular weight species. What could it be?
A6: This could be due to the polymerization of the cyanoacetaldehyde product, which is a known reactive aldehyde. To minimize this, it is recommended to work in dilute solutions and at lower temperatures.
Quantitative Data
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a qualitative overview of the expected product distribution under different hydrolysis conditions.
| Condition | Expected Major Product(s) | Expected Minor Byproduct(s) |
| Mild Acidic (e.g., pH 2-3, room temp, short time) | Cyanoacetaldehyde, Ethanol | β-Ethoxyacrolein, 3,3-Diethoxypropanamide |
| Strong Acidic (e.g., conc. HCl, heat, long time) | 3,3-Diethoxypropanoic Acid, Ethanol | Cyanoacetaldehyde, 3,3-Diethoxypropanamide |
| Mild Basic (e.g., pH 8-10, room temp) | This compound (unreacted) | Minimal hydrolysis |
| Strong Basic (e.g., conc. NaOH, heat, long time) | Salt of 3,3-Diethoxypropanoic Acid, Ethanol, Ammonia | 3,3-Diethoxypropanamide |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Cyanoacetaldehyde
Objective: To selectively hydrolyze the acetal group of this compound to yield cyanoacetaldehyde.
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a sufficient volume of deionized water.
-
While stirring, slowly add dilute hydrochloric acid until the pH of the solution is between 2 and 3.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or TLC at regular intervals (e.g., every 30 minutes).
-
Once the starting material is consumed, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
The resulting aqueous solution of cyanoacetaldehyde should be used immediately for the next synthetic step or be carefully purified.
Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products and byproducts of the hydrolysis reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a mid-polarity column like a DB-5ms).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Neutralize the aliquot with a suitable base if the reaction was run under acidic conditions.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
If necessary, derivatize the sample to improve the volatility and thermal stability of the analytes. For example, silylation can be used for the carboxylic acid and amide byproducts.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.
Visualizations
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting low yields in the hydrolysis reaction.
References
preventing polymerization of 3,3-Diethoxypropanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintended polymerization of 3,3-Diethoxypropanenitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Polymerization Issues
Unintended polymerization of this compound can manifest in several ways. This guide will help you identify the issue and take appropriate action.
| Observed Issue | Potential Cause | Recommended Action |
| Increased viscosity of the liquid | Onset of polymerization | Immediately cool the sample to 0-4°C and consult the inhibitor addition protocol. |
| Formation of a solid precipitate | Advanced polymerization | Isolate a small sample for analysis. The bulk material may not be salvageable. Review storage conditions. |
| Discoloration (e.g., yellowing) | Presence of impurities or degradation | Purify the compound by distillation under reduced pressure. Ensure storage under an inert atmosphere. |
| Inconsistent reaction outcomes | Use of partially polymerized starting material | Test the purity of the this compound before use. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize?
A1: The polymerization of this compound is primarily initiated by the presence of acidic or basic impurities. The acetal (B89532) functional group is susceptible to acid-catalyzed hydrolysis, which can generate reactive intermediates. The nitrile group, on the other hand, can undergo polymerization catalyzed by strong bases. Elevated temperatures can accelerate these processes.
Q2: How can I visually inspect my this compound for signs of polymerization?
A2: Pure this compound should be a clear, colorless liquid. Signs of polymerization include an increase in viscosity, the appearance of cloudiness or turbidity, discoloration (often turning yellow or brown), or the formation of a solid precipitate.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life and prevent polymerization, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and acidic gases from the air. The use of amber glass bottles is also advised to protect it from light. For long-term storage, refrigeration at 2-8°C is recommended.
| Storage Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light | Protect from light (Amber bottle) |
| Moisture | Anhydrous conditions |
| Container | Glass or other inert material |
Q4: Can I use inhibitors to prevent the polymerization of this compound?
A4: Yes, the addition of a small amount of a suitable inhibitor can be an effective strategy to prevent polymerization, especially if the compound is to be stored for an extended period or used in reactions at elevated temperatures. Weakly basic, non-nucleophilic compounds are often used to scavenge trace acidic impurities that can initiate polymerization. For example, a very small amount of a hindered amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) can be added. The concentration should be kept low, typically in the range of 100-500 ppm, to avoid interfering with subsequent reactions.
Q5: I need to heat a reaction containing this compound. What precautions should I take?
A5: When heating this compound, it is crucial to maintain strict control over the reaction conditions to minimize the risk of polymerization. Always perform the reaction under an inert atmosphere (nitrogen or argon). Ensure all reagents and solvents are dry and free of acidic or basic impurities. Use the lowest possible reaction temperature that allows the desired transformation to proceed at a reasonable rate. The addition of a suitable inhibitor, as mentioned above, can also be considered.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound to remove non-volatile impurities and potential polymerization initiators.
Materials:
-
This compound (crude)
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum pump.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collect the fraction that distills at the correct boiling point and pressure.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Store the purified product under an inert atmosphere and at a low temperature.
Protocol 2: Addition of a Polymerization Inhibitor
This protocol outlines the procedure for adding a stabilizer to purified this compound for long-term storage.
Materials:
-
Purified this compound
-
Triethylamine (or other suitable inhibitor)
-
Micropipette
-
Storage bottle (amber glass)
Procedure:
-
Calculate the volume of inhibitor required to achieve the desired concentration (e.g., 100-500 ppm).
-
Using a micropipette, add the calculated amount of inhibitor to the purified this compound.
-
Seal the storage bottle tightly under an inert atmosphere (e.g., by flushing with nitrogen or argon).
-
Gently swirl the bottle to ensure the inhibitor is evenly distributed.
-
Label the bottle clearly, indicating the identity and concentration of the added inhibitor.
-
Store the stabilized compound under the recommended conditions (2-8°C, protected from light).
Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: Troubleshooting workflow for polymerized this compound.
Technical Support Center: Workup Procedures for Reactions with 3,3-Diethoxypropanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Diethoxypropanenitrile (also known as cyanacetaldehyde diethyl acetal). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during the workup of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound during reaction workup?
A1: this compound possesses a diethyl acetal (B89532) functional group, which is sensitive to acidic conditions. Exposure to even mild acids during aqueous workup can lead to hydrolysis, cleaving the acetal to form cyanoacetaldehyde. This side reaction can significantly reduce the yield of your desired product. Therefore, it is crucial to maintain neutral or basic conditions throughout the workup procedure. The compound is stable under normal conditions but can also decompose at extreme temperatures.[1]
Q2: What are the general safety precautions I should take when working with this compound?
A2: this compound is irritating to the eyes, respiratory system, and skin.[2] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product After Workup
Symptom: The isolated yield of the product containing the 3,3-diethoxypropyl moiety is significantly lower than expected based on reaction monitoring (e.g., TLC, LC-MS).
Possible Causes & Solutions:
-
Accidental Acetal Hydrolysis: The most common cause of low yield is the inadvertent hydrolysis of the diethyl acetal during aqueous workup.
-
Troubleshooting Step: Check the pH of all aqueous solutions used in the workup. Avoid acidic quenching agents (e.g., NH₄Cl, dilute HCl) if the desired product contains the acetal.
-
Recommended Action: Use neutral or basic quenching and washing solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7-8) are excellent choices for neutralizing the reaction mixture before extraction.
-
-
Product Loss During Extraction: The product may have some water solubility, leading to its loss in the aqueous layer during extraction.
-
Troubleshooting Step: Analyze the aqueous layer by TLC or LC-MS to check for the presence of your product.
-
Recommended Action: If the product is present in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize recovery. A continuous liquid-liquid extraction apparatus can be beneficial for highly water-soluble products.
-
-
Incomplete Reaction or Decomposition: The reaction may not have gone to completion, or the product might be unstable under the reaction conditions.
-
Troubleshooting Step: Before workup, carefully analyze a crude reaction sample by TLC, LC-MS, or NMR to assess the conversion and identify any major byproducts.
-
Recommended Action: If the reaction is incomplete, consider extending the reaction time or adjusting other parameters. If decomposition is observed, a milder reaction or workup protocol may be necessary.[3]
-
Issue 2: Presence of an Aldehyde Impurity in the Final Product
Symptom: Spectroscopic analysis (e.g., ¹H NMR, IR) of the purified product shows the presence of an aldehyde functional group, and the molecular weight corresponds to the hydrolyzed product.
Possible Cause & Solution:
-
Acetal Cleavage: This is a clear indication of acetal hydrolysis during the workup.
-
Troubleshooting Step: Review the entire workup protocol for any steps involving acidic conditions. This includes quenching, washing, and even the use of silica (B1680970) gel for chromatography, which can be slightly acidic.
-
Recommended Action:
-
Neutralize Before Extraction: Ensure the reaction mixture is thoroughly neutralized with a base (e.g., saturated NaHCO₃ solution) before adding water or an organic solvent for extraction.
-
Use Neutral Drying Agents: Employ neutral drying agents like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Deactivated Silica Gel: If purification by column chromatography is necessary, consider using silica gel that has been deactivated with a base, such as triethylamine. This is done by preparing the silica slurry in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.
-
-
Experimental Protocols
Protocol 1: General Extractive Workup for a Reaction Involving this compound
This protocol is suitable for reactions where this compound is a reactant or product and the final product is expected to be in the organic phase.
Methodology:
-
Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components. If the reaction was conducted under basic conditions, a neutral quench with water may be sufficient.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the polarity of the desired product.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove water-soluble salts and impurities).
-
Saturated aqueous sodium chloride (brine) (to aid in the separation of the layers and remove residual water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation.
Protocol 2: Workup for the Synthesis of a Pyridine (B92270) Derivative via [2+2+2] Cycloaddition
This protocol is adapted for the purification of substituted pyridines, which may require specific techniques to remove catalysts and byproducts.
Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude pyridine derivative by flash column chromatography using a gradient of ethyl acetate in hexanes.[4]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Boiling Point | 91-93 °C at 11 mmHg |
| Density | 0.954 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
| Water Solubility | Limited |
| Organic Solvent Solubility | Highly soluble in ethanol (B145695) and ether |
Visualizations
References
Technical Support Center: Large-Scale Synthesis of 3,3-Diethoxypropanenitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of 3,3-Diethoxypropanenitrile (CAS: 2032-34-0). It is intended for researchers, scientists, and drug development professionals encountering challenges during process scale-up and optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Reaction Yield
-
Question: We are experiencing significantly lower yields than reported in the literature (e.g., upwards of 88%). What are the common causes for low yield on a large scale?[1]
-
Answer: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up.
-
Suboptimal Reaction Conditions: Older acetalation methods are often plagued by low yields and harsh operating pressures.[2][3] Ensure that parameters such as temperature, pressure, and catalyst loading are optimized for your specific reactor setup. For instance, an improved method utilizes a lower CO gas pressure of 0.3-1.5MPa.[2][3]
-
Incomplete Reactions: The reaction of bromoacetaldehyde (B98955) diethyl acetal (B89532) with sodium cyanide, while capable of achieving an 80% yield, can suffer from incomplete conversion.[2][3] Monitoring reaction progress is crucial.
-
Byproduct Formation: Side reactions can consume starting materials and complicate purification. For example, the synthesis from 3,3-diethoxypropionic acid amide is known for producing numerous byproducts and resulting in a final yield of only 8%.[4]
-
Difficult Product Isolation: Isolating the target product from the reaction mixture, especially from acidic alcohol systems, can be a significant challenge and lead to losses.[2]
-
Issue 2: Byproduct Formation and Purification Challenges
-
Question: Our final product is contaminated with impurities, and purification by distillation is proving difficult. How can we minimize byproduct formation and improve separation?
-
Answer: Minimizing byproduct formation starts with optimizing the reaction pathway and conditions.
-
Choice of Synthesis Route: Some routes are inherently prone to side reactions. The reaction involving 1,1,3,3-tetraethoxypropane (B54473) and hydroxylamine (B1172632) hydrochloride, for example, produces a mixture of 3,3-diethoxypropionitrile and 3-ethoxy propylene (B89431) nitrile.[2][3]
-
Post-Reaction Treatment: A key challenge is separating the product from acidic alcohol and catalysts.[2] One patented method utilizes a non-polar solvent (like toluene (B28343) or xylene) where the product has high solubility, facilitating its separation from the acidic alcohol phase.[2]
-
Distillation Parameters: During vacuum distillation, maintaining a vacuum pressure not lower than 0.07MPa is critical to collect the desired fraction at 110-125°C and avoid decomposition.[2] The compound's boiling point is reported as 91-93°C at 11 mmHg.[1]
-
Issue 3: Harsh and Unsafe Reaction Conditions
-
Question: The synthesis methods we've reviewed require high pressure, which poses a significant safety risk in our facility. Are there safer, lower-pressure alternatives?
-
Answer: Yes, concerns about high-pressure operations are valid. Traditional methods often require harsh conditions.[2][3] A more recent, optimized synthesis has been developed to address this specific problem. This method uses acetonitrile, carbon monoxide (CO), and a C1-C4 alcohol alkali metal salt with a C1-C3 alcohol as a catalyst. This process operates at a significantly lower and safer CO gas pressure of 0.3-1.5MPa, substantially minimizing safety hazards during production.[2][3]
Synthesis Methodologies and Data
Comparative Summary of Synthesis Routes
The following table summarizes various synthetic approaches for this compound, highlighting their respective yields and challenges.
| Synthesis Method | Key Reactants | Reported Yield | Key Challenges & Remarks | Reference |
| Optimized Acetalation | Acetonitrile, CO, C1-C4 alcohol alkali metal salt | High (not quantified in abstract) | Lower operating pressure (0.3-1.5MPa), easier post-processing. | [2][3] |
| From Bromoacetaldehyde Diethyl Acetal | Bromoacetaldehyde diethyl acetal, Sodium cyanide | ~80% | Difficult raw material sourcing, incomplete reaction, cyanide in waste. | [2][3] |
| From 1,1,3,3-Tetraethoxypropane | 1,1,3,3-Tetraethoxypropane, Hydroxylamine HCl | 85-90% (total mixture) | High cost of raw materials, produces a mixture of products. | [2][3] |
| From Acetonitrile & Brominating Agent | Acetonitrile, Brominating agent, Alcohol catalyst | Up to 88% | Requires controlled temperatures and may involve pressure. | [1] |
| From 3,3-Diethoxypropionic Acid Amide | 3,3-Diethoxypropionic acid amide | 8% | Long process, numerous byproducts. | [4] |
Detailed Experimental Protocol: Optimized Low-Pressure Synthesis
This protocol is based on the improved method designed to overcome challenges of high pressure and low yield.[2][3]
-
Step A: Pressurized Reaction
-
Reactants: Acetonitrile, Carbon Monoxide (CO) gas, and a C1-C4 alcohol alkali metal salt (e.g., sodium ethoxide) are used as raw materials.
-
Catalyst & Solvent: A C1-C3 alcohol serves as the catalyst, and a non-polar solvent (e.g., toluene, xylene) is used as the reaction solvent.
-
Conditions: The reaction is conducted under a CO gas pressure of 0.3–1.5MPa at a temperature of 50–100°C for 5–10 hours.
-
Outcome: This step produces the intermediate, 3-hydroxyl vinyl cyanide metal-salt.
-
-
Step B: Acetal Reaction (Aldolization)
-
Procedure: The intermediate from Step A is subjected to an acetal reaction in an acidic alcohol medium. Concentrated sulfuric acid is added as a catalyst to improve the yield.
-
Purpose: This stage converts the intermediate into the crude product.
-
-
Step C: Post-Processing and Separation
-
Extraction: The high solubility of this compound in the non-polar solvent is leveraged to separate it from the acidic alcohol reaction system. This allows for the recovery and reuse of the solvent.
-
Purification: The final product is purified by vacuum distillation. It is crucial to maintain a vacuum below 0.07MPa and collect the fraction boiling between 110-125°C.
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and troubleshooting logic for the large-scale synthesis of this compound.
Caption: High-level workflow for the optimized, low-pressure synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low product yield during synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary applications of this compound?
-
A1: It is a versatile intermediate used extensively in the pharmaceutical industry for synthesizing Active Pharmaceutical Ingredients (APIs).[1][5] Notably, it is a key building block for p38α mitogen-activated protein kinase inhibitors used in treating inflammatory diseases.[1] It is also used in the synthesis of other complex molecules like 2-(2,2-diethoxy-ethyl)-pyridine and cyanomalondialdehyde.[1]
-
-
Q2: What are the key physical and chemical properties of this compound?
-
A2: It is a clear yellow to brownish liquid.[1] It is stable under normal conditions but can decompose at extreme temperatures or in the presence of strong acids or bases.[1][5] It has limited solubility in water but is highly soluble in organic solvents like ethanol (B145695) and ether.[1]
-
Boiling Point: 91-93°C at 11 mmHg[1]
-
Density: ~0.954 g/mL at 25°C[1]
-
-
Q3: What are the essential safety precautions for handling this compound on a large scale?
-
A3: This compound is classified with the GHS07 pictogram and is known to cause skin, eye, and respiratory tract irritation.[1][6] Hazard statements include H315, H319, and H335.[1] When handling, it is mandatory to use appropriate Personal Protective Equipment (PPE), including protective gloves, safety goggles, and suitable protective clothing.[1][6] Operations should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]
-
-
Q4: How should this compound be stored?
-
A4: It should be stored in an inert atmosphere, with recommended storage temperatures between 2-8°C or generally below 30°C to maintain its integrity.[6] Containers should be tightly sealed and kept in a dry, well-ventilated place.
-
References
- 1. nbinno.com [nbinno.com]
- 2. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 3. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 4. 3-Ethoxypropionitrile | 2141-62-0 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to 3,3-Diethoxypropanenitrile and Other Acetals in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic use of functional groups is paramount for the efficient construction of complex molecules. Acetals, with their inherent stability and utility as protecting groups or synthetic intermediates, are a cornerstone of modern organic synthesis. This guide provides an objective comparison of 3,3-diethoxypropanenitrile, an acyclic acetal (B89532), with other commonly employed acetals, focusing on their performance in synthesis, supported by experimental data.
Introduction to this compound
This compound, also known as cyanoacetaldehyde diethyl acetal, is a versatile organic compound with the molecular formula C7H13NO2.[1] It is a clear yellow to brownish liquid soluble in many organic solvents.[1][2] This compound serves as a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably in the preparation of p38α mitogen-activated protein kinase (MAPK) inhibitors, which are significant in the research and development of treatments for inflammatory diseases.[1]
Comparison of Acetal Performance in Synthesis
The choice of an acetal in a synthetic route often depends on a balance of factors including ease of formation, stability under various reaction conditions, and the facility of its removal (deprotection). This section compares this compound with two representative acetals: 1,1-diethoxyethane, another acyclic acetal, and 2-phenyl-1,3-dioxolane (B1584986), a cyclic acetal.
Synthesis and Yield
The efficiency of acetal formation is a critical consideration. The following table summarizes typical synthetic yields for this compound and the selected comparative acetals.
| Acetal | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Acetonitrile, Brominating Agent, Alcohol | Controlled temperature and pressure | up to 88% | [1] |
| Bromoacetaldehyde (B98955) diethyl acetal, Sodium cyanide | - | ~80% | [3][4] | |
| 2-chloro-3-phenyl sulphur sulfuryl propionitrile | Elimination and addition | ~88% | [3] | |
| 1,1-Diethoxyethane | Ethanol (B145695), Acetaldehyde (B116499) | Acidic catalysts | ~35.4% (of theoretical maximum) | [5] |
| 2-Phenyl-1,3-dioxolane | Benzaldehyde (B42025), Ethylene (B1197577) glycol | p-Toluenesulfonic acid, Toluene (B28343), Reflux | ~82% | [6] |
Key Synthesis Workflow
The general workflow for the synthesis of these acetals involves the reaction of a carbonyl compound (or a precursor) with an alcohol or diol, typically under acidic conditions. The specific conditions can be tailored to optimize the yield and purity of the desired acetal.
Caption: A generalized workflow for the synthesis of acetals.
Stability and Hydrolysis
Acetal stability is crucial, particularly when they are used as protecting groups. Acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis in acidic environments. The rate of this hydrolysis is a key parameter.
| Acetal | Conditions | Rate Constant (k) / Half-life (t½) | Reference |
| 1,1-Diethoxyethane | Acid-catalyzed hydrolysis | Rate acceleration of up to 980-fold observed in a supramolecular assembly | [7] |
| 2-Phenyl-1,3-dioxolane | Acid-catalyzed hydrolysis | Quantitative conversion to benzaldehyde in 5 minutes with NaBArF4 in water at 30 °C | [8] |
| 2-(p-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | Acid-catalyzed hydrolysis | Second-order rate constant 40,000 times less than p-methoxybenzaldehyde diethyl acetal | [9] |
General Hydrolysis Mechanism
The acid-catalyzed hydrolysis of acetals is a reversible process that regenerates the parent carbonyl compound and the alcohol or diol.
Caption: The general mechanism for the acid-catalyzed hydrolysis of acetals.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the synthesis and deprotection of the discussed acetals.
Synthesis of this compound
-
From Bromoacetaldehyde Diethyl Acetal and Sodium Cyanide: A common laboratory-scale synthesis involves the reaction of bromoacetaldehyde diethyl acetal with sodium cyanide.[3][4] While this method can provide a yield of approximately 80%, it involves the use of highly toxic sodium cyanide and the starting material can be difficult to source.[3][4]
-
Industrial Scale Synthesis: A patented method describes the synthesis from acetonitrile, carbon monoxide, and a C1-C4 alcohol alkali metal salt under pressure, followed by an acetalization reaction in acidic alcohol. This method is reported to have a high yield and be economically viable for larger scale production.[4]
Synthesis of 1,1-Diethoxyethane
A mixture of ethanol and acetaldehyde is reacted in the presence of a solid acid catalyst, such as a polystyrene-polydivinylbenzene sulfonic resin (e.g., Amberlyst-15), at room temperature and atmospheric pressure.[10] The reaction is typically carried out in a batch stirred reactor. The catalyst can be pre-dried to improve the initial reaction rate.[10] The conversion of ethanol can reach equilibrium, and the selectivity for 1,1-diethoxyethane is generally high.[10]
Synthesis of 2-Phenyl-1,3-dioxolane
A solution of benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 ml) is heated at reflux in a flask equipped with a Dean-Stark trap for approximately 1 hour and 25 minutes to azeotropically remove the water formed during the reaction.[6] After cooling, the solution is treated with potassium carbonate, filtered, and the product is purified by distillation to yield 2-phenyl-1,3-dioxolane.[6]
General Protocol for Acetal Deprotection (Hydrolysis)
-
Dissolution: Dissolve the acetal substrate in a suitable solvent system, typically a mixture of an organic solvent (e.g., acetone, THF) and water.[11]
-
Acidification: Add a catalytic amount of an acid (e.g., dilute HCl, acetic acid, or pyridinium (B92312) p-toluenesulfonate (PPTS)).[11]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[11]
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution.[11]
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.[11]
Conclusion
This compound stands out as a valuable and versatile acyclic acetal, particularly for its role as a key intermediate in the synthesis of complex pharmaceutical targets like p38 MAPK inhibitors. While its synthesis can be highly efficient, the choice between it and other acetals, such as the more stable cyclic 2-phenyl-1,3-dioxolane or the simpler 1,1-diethoxyethane, will ultimately depend on the specific requirements of the synthetic route. Factors such as the desired stability towards acidic conditions, the need for specific functional group tolerance, and the overall synthetic strategy will guide the researcher in selecting the most appropriate acetal for their application. This guide provides a foundational comparison to aid in that decision-making process.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 4. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 5. RU2535373C2 - Single-step method of producing 1,1-diethoxyethane - Google Patents [patents.google.com]
- 6. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 7. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. [PDF] Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes | Semantic Scholar [semanticscholar.org]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3,3-Diethoxypropanenitrile and Malononitrile for Researchers, Scientists, and Drug Development Professionals
An in-depth analysis of the chemical reactivity of 3,3-Diethoxypropanenitrile and malononitrile (B47326), two important nitrile-containing building blocks in organic synthesis. This guide provides a comparative overview of their structural features, reactivity, and applications in the synthesis of heterocyclic compounds, supported by experimental data and detailed protocols.
Introduction
Nitriles are fundamental synthons in organic chemistry, prized for their versatility in constructing complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials. Among them, malononitrile stands out as a highly reactive C-H acid, widely employed in a variety of condensation and cyclization reactions. Its derivative, this compound, presents a structurally distinct profile with a protected aldehyde functionality. This guide offers a comprehensive comparison of the reactivity of these two compounds, providing researchers with the necessary information to select the appropriate reagent for their synthetic endeavors.
Structural and Physicochemical Properties
The reactivity of these nitriles is intrinsically linked to their molecular structure and the acidity of the protons on the carbon alpha to the nitrile group.
| Property | This compound | Malononitrile |
| CAS Number | 2032-34-0 | 109-77-3 |
| Molecular Formula | C₇H₁₃NO₂ | C₃H₂N₂ |
| Molecular Weight | 143.18 g/mol | 66.06 g/mol |
| Appearance | Colorless to yellow liquid[1] | White crystalline solid |
| Boiling Point | 176-178 °C[1] | 218-219 °C |
| Melting Point | N/A | 30-32 °C |
| pKa of α-protons | Estimated to be significantly higher than malononitrile (less acidic) | ~11 in water |
The key distinction lies in the substitution at the alpha-carbon. Malononitrile possesses two electron-withdrawing nitrile groups, which significantly increase the acidity of the methylene (B1212753) protons, making them readily removable by a weak base. In contrast, this compound has a nitrile group and an acetal (B89532). The acetal group is not strongly electron-withdrawing, leading to a much lower acidity of the alpha-protons. This fundamental difference in acidity dictates their respective reactivities.
Comparative Reactivity in Key Organic Reactions
The disparate electronic nature of the alpha-substituents in this compound and malononitrile leads to vastly different behaviors in common synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Malononitrile is a classic substrate for this reaction due to the high acidity of its methylene protons.
Malononitrile:
Malononitrile readily undergoes Knoevenagel condensation with a wide range of aldehydes and ketones under mild basic conditions, often proceeding with high yields.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile
-
Materials: Benzaldehyde (1 mmol), malononitrile (1 mmol), piperidine (B6355638) (catalytic amount), ethanol (B145695) (10 mL).
-
Procedure: To a solution of benzaldehyde and malononitrile in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product, benzylidenemalononitrile, often precipitates and can be collected by filtration.
-
Yield: Typically >90%.
This compound:
Direct participation of the methylene group of this compound in a Knoevenagel-type condensation is not well-documented and is expected to be significantly less favorable than with malononitrile. The lower acidity of the alpha-protons necessitates the use of a much stronger base for deprotonation, which could lead to side reactions involving the acetal group. However, the acetal can be deprotected to an aldehyde, which can then undergo reactions.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis.
Malononitrile:
While malononitrile itself does not undergo an intramolecular Thorpe-Ziegler reaction, its derivatives, dinitriles, are key substrates for this transformation, leading to the formation of five- to eight-membered rings.
Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile
-
Materials: Adiponitrile, sodium ethoxide, ethanol, followed by acidic workup.
-
Procedure: Adiponitrile is treated with a strong base like sodium ethoxide in an inert solvent. The resulting enamine is then hydrolyzed with aqueous acid to yield cyclopentanone-2-carbonitrile.
-
Yield: Generally good, depending on the ring size.
This compound:
The Thorpe-Ziegler reaction is not applicable to this compound as it is not a dinitrile.
Gewald Reaction
The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base.
Malononitrile:
Malononitrile is a common and highly effective reactant in the Gewald reaction, leading to a wide variety of 2-aminothiophenes.
Experimental Protocol: Gewald Reaction with Cyclohexanone and Malononitrile
-
Materials: Cyclohexanone (1 mmol), malononitrile (1 mmol), elemental sulfur (1.1 mmol), morpholine (B109124) (catalytic amount), ethanol (10 mL).
-
Procedure: A mixture of cyclohexanone, malononitrile, and sulfur in ethanol is treated with a catalytic amount of morpholine. The mixture is heated to reflux. The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is typically isolated by filtration upon cooling.
-
Yield: High yields are often obtained.
This compound:
There is no documented evidence of this compound participating as the active methylene component in the Gewald reaction. Its lower C-H acidity makes the initial deprotonation step, crucial for the reaction mechanism, highly unlikely under standard Gewald conditions.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which can then be oxidized to a pyridine. Malononitrile can be used as a component in variations of this synthesis.
Malononitrile:
Malononitrile and its derivatives are utilized in modified Hantzsch-type syntheses to produce various substituted pyridines.
Experimental Protocol: Synthesis of Polysubstituted Pyridines using Malononitrile
-
Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), a β-ketoester (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol) in ethanol.
-
Procedure: The components are refluxed in ethanol. The reaction proceeds through a series of condensations and cyclizations to afford the highly substituted pyridine derivative.
-
Yield: Yields are generally moderate to good.
This compound:
This compound can be a precursor for pyridine synthesis. For instance, it is used in the synthesis of 2-(2,2-diethoxy-ethyl)-pyridine through a [2+2+2]-cycloaddition reaction[2]. This reactivity, however, does not stem from the acidity of its alpha-protons but rather from the involvement of the nitrile group and the subsequent transformation of the diethoxyethyl side chain.
Reactivity Comparison Summary
| Reaction Type | This compound Reactivity | Malononitrile Reactivity | Supporting Data/Reasoning |
| Knoevenagel Condensation | Very Low / Not Observed | High | Malononitrile's methylene protons are highly acidic (pKa ~11) due to two electron-withdrawing nitrile groups, facilitating easy deprotonation. This compound lacks a second activating group, resulting in significantly lower acidity. |
| Thorpe-Ziegler Reaction | Not Applicable | Applicable for derivatives | The reaction requires a dinitrile for intramolecular cyclization. |
| Gewald Reaction | Not Observed | High | The reaction relies on the facile deprotonation of the active methylene compound, a condition readily met by malononitrile but not by this compound. |
| Hantzsch Pyridine Synthesis | Precursor for specific pyridines | High (in modified syntheses) | Malononitrile acts as the active methylene component. This compound can be a building block, but its reactivity pathway is different and does not rely on its C-H acidity. |
Visualizing Reaction Pathways
To further illustrate the reactivity of malononitrile, the following diagrams depict the mechanisms of key reactions.
Caption: Mechanism of the Knoevenagel Condensation with Malononitrile.
Caption: General Mechanism of the Gewald Reaction involving Malononitrile.
Conclusion
For researchers and drug development professionals, the choice between these two reagents is clear-cut based on the desired transformation. Malononitrile is the reagent of choice for Knoevenagel, Gewald, and related reactions where a highly acidic methylene group is required. This compound serves as a valuable intermediate where the diethoxypropane moiety is incorporated into the final product, often through reactions that do not depend on the acidity of its alpha-protons. Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic strategies in modern organic chemistry.
References
alternative reagents to 3,3-Diethoxypropanenitrile for pyridine synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. While 3,3-Diethoxypropanenitrile has served as a valuable C3 synthon in this capacity, a range of alternative reagents offer distinct advantages in terms of versatility, efficiency, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
This guide explores three primary alternatives to this compound for the construction of the pyridine (B92270) core:
-
Malononitrile (B47326) and its derivatives: Highly versatile building blocks for the synthesis of functionalized pyridines, particularly 2-amino-3-cyanopyridines.
-
Enamines and Alkynones (Bohlmann-Rahtz Synthesis): A powerful method for the regioselective synthesis of polysubstituted pyridines.
-
Aldehydes and β-Ketoesters (Hantzsch Synthesis): A classic and widely used multicomponent reaction for the preparation of dihydropyridines, which can be readily oxidized to the corresponding pyridines.
Performance Comparison
The following table summarizes the key performance indicators for pyridine synthesis using this compound and its alternatives. The data presented is a representative compilation from various literature sources and may vary depending on the specific substrates and reaction conditions employed.
| Synthesis Method | Key Reagents | Typical Product | Yield Range | Key Advantages |
| Baseline Method | This compound, Enaminone | Substituted Pyridine | Not explicitly found | Serves as a C3 synthon |
| Malononitrile-based Synthesis | Malononitrile, Aldehyde, Ketone, Ammonium (B1175870) Acetate (B1210297) | 2-Amino-3-cyanopyridines | 84-95%[1][2][3] | High yields, simple procedure, readily available starting materials. |
| Malononitrile, Chalcones, Sodium Methoxide (B1231860) | 2-Amino-3,5-dicarbonitrile-4,6-diarylpyridines | Good to excellent | Versatile for highly substituted pyridines. | |
| Bohlmann-Rahtz Synthesis | Enamines, Alkynones | Polysubstituted Pyridines | 65-95% | High regioselectivity, applicable to complex molecules.[4][5] |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (oxidized to Pyridines) | 90-96% (for DHP)[6] | Classic, reliable method, high yields for dihydropyridines. |
Experimental Protocols
Detailed methodologies for the synthesis of pyridine derivatives using the aforementioned reagents are provided below.
Protocol 1: Synthesis of 2-Amino-3-cyanopyridine using Malononitrile (Four-Component Reaction)[1]
This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridines from an aldehyde, a substituted acetophenone (B1666503), malononitrile, and ammonium acetate.
Materials:
-
Aldehyde (2 mmol)
-
Substituted acetophenone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (2.5 mmol)
-
Catalyst (e.g., TBBDA or PBBS, 0.05 g)
-
Heating apparatus with stirring
Procedure:
-
A mixture of the aldehyde, substituted acetophenone, malononitrile, and ammonium acetate is prepared.
-
The catalyst is added to the mixture.
-
The reaction mixture is heated at 100 °C with stirring for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is worked up as per the specific requirements of the product.
Protocol 2: Synthesis of Pyridine-3-carbonitriles from Chalcones and Malononitrile[7]
This protocol outlines the synthesis of pyridine-3-carbonitrile (B1148548) derivatives from chalcones and malononitrile.
Materials:
-
Chalcone (B49325) (1 mmol)
-
Malononitrile (1 mmol)
-
Sodium methoxide (freshly prepared)
-
Methanol (B129727) (10 mL)
-
Reflux apparatus
Procedure:
-
The chalcone and malononitrile are dissolved in methanol in a round-bottom flask.
-
Freshly prepared sodium methoxide is added to the reaction mixture.
-
The mixture is refluxed for 3-4 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol (B145695).
Protocol 3: Bohlmann-Rahtz Pyridine Synthesis (Modified One-Pot, Three-Component)[8]
This protocol describes a modified, one-step, three-component Bohlmann-Rahtz reaction.
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Hantzsch Dihydropyridine Synthesis and Oxidation[9][10]
This protocol details a representative procedure for the Hantzsch synthesis of a 1,4-dihydropyridine (B1200194) and its subsequent oxidation to a pyridine.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., Ethyl 2,4-dioxopentanoate, 2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Reflux apparatus
-
Oxidizing agent (e.g., nitric acid, potassium ferrocyanide)
-
Standard work-up and purification equipment
Procedure (Synthesis of 1,4-Dihydropyridine):
-
To a round-bottom flask, add the β-ketoester, aldehyde, and ammonium acetate.
-
Add ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (typically 4-6 hours).
-
Once complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the pure 1,4-dihydropyridine.
Procedure (Oxidation to Pyridine):
-
The isolated 1,4-dihydropyridine is dissolved in a suitable solvent.
-
An appropriate oxidizing agent is added.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then worked up and purified to yield the corresponding pyridine derivative.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental relationships and workflows of the described pyridine synthesis methods.
Caption: General workflow for malononitrile-based pyridine synthesis.
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
comparative analysis of nitrile precursors in heterocycle synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the nitrile functional group is a cornerstone of modern heterocyclic chemistry, providing a versatile handle for constructing the complex scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of nitrile precursor is a critical decision in synthesis design, impacting reaction efficiency, substrate scope, safety, and overall cost. This guide offers an objective comparison of common nitrile precursors, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic challenges.
Overview of Common Nitrile Precursors
Nitrile precursors can be broadly categorized into three main classes: inorganic cyanide salts, organosilicon cyanides, and activated methylene (B1212753) nitriles. Each class presents a unique profile of reactivity, safety considerations, and applications.
-
Inorganic Cyanide Salts (e.g., KCN, NaCN): These are traditional, cost-effective cyanide sources. However, their high toxicity and poor solubility in organic solvents necessitate stringent safety protocols and often require phase-transfer catalysts or harsh reaction conditions.
-
Trimethylsilyl (B98337) Cyanide (TMSCN): As a volatile liquid, TMSCN offers improved solubility in organic solvents and is a highly effective cyanide source for a variety of nucleophilic additions.[1] While still toxic, its handling is often considered safer than gaseous hydrogen cyanide.[1] It is frequently used in reactions like the Strecker synthesis and for the cyanation of carbonyl compounds, often providing high yields under mild, Lewis acid-catalyzed conditions.[1][2]
-
Activated Methylene Nitriles (e.g., Malononitrile (B47326), Ethyl Cyanoacetate): These reagents are particularly valuable in multicomponent reactions (MCRs) where the nitrile group is incorporated into a newly formed heterocyclic ring.[3] They are generally less toxic than inorganic cyanides and TMSCN and serve as versatile building blocks for a wide array of heterocycles, including thiophenes, pyridines, and pyrimidines.[3][4]
Comparative Analysis in Heterocycle Synthesis
The performance of a nitrile precursor is highly context-dependent. Below, we compare these precursors in the context of specific, widely used synthetic transformations.
Case Study 1: The Gewald Aminothiophene Synthesis
The Gewald reaction is a robust multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are significant pharmacophores.[3][5] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[6] Malononitrile and ethyl cyanoacetate (B8463686) are the most common nitrile precursors for this transformation.
The choice between malononitrile and ethyl cyanoacetate can significantly influence reaction yields, depending on the other reactants and conditions. While both are effective, their relative performance varies.
| Carbonyl Compound | Nitrile Precursor | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Various Ketones | Malononitrile | Morpholine (B109124) | Ethanol (B145695) | Reflux | 1.5 h | 69-86 | [3] |
| Cyclohexanone | Malononitrile | KF-Alumina | None (MW) | - | 3.5 min | 60 | [6] |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | None | 130 | - | 14-53 | [7] |
| Various Ketones | Ethyl Cyanoacetate | NaAlO₂ | Ethanol | - | 10 h | 37-86 | [3] |
| Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | None (MW) | - | 3.5 min | 82 | [6] |
| Cyclohexanone | Cyanoacetamide | Triethylamine | Ethanol | RT | - | <20 | [8] |
Analysis:
-
For the synthesis of 2-aminothiophenes, both malononitrile and ethyl cyanoacetate can provide good to excellent yields.[3][6]
-
The data suggests that for certain substrates like cyclohexanone, ethyl cyanoacetate may provide a higher yield under microwave-assisted, solid-support conditions compared to malononitrile (82% vs. 60%).[6]
-
Ketones generally tend to be less reactive than aldehydes in the Gewald reaction. One study noted that using cyanoacetamide (derived from a cyanoacetate) with ketone starting materials gave poor results (<20% yield), whereas reactions with the parent cyanoacetate ester were much higher yielding.[8] This highlights the subtle but critical impact of the nitrile precursor's structure.
Case Study 2: Pyridine (B92270) Synthesis
Substituted pyridines are ubiquitous in medicinal chemistry.[9] Multicomponent reactions provide a direct and efficient route to these heterocycles, often employing an activated nitrile as a key building block. Malononitrile is a frequently used precursor in these syntheses.[9][10] An alternative strategy involves the cyanation of a pre-existing pyridine ring.
| Synthetic Route | Starting Material | Nitrile Precursor | Key Reagents | Conditions | Yield (%) | Key Advantages | Reference |
| Multicomponent Reaction | Aldehyde, β-ketoester, Amine | Malononitrile | SnCl₂·2H₂O | Water, 80°C | 78-91 | Green solvent, high yields | [10] |
| Multicomponent Reaction | Ylidenemalononitrile, Amine | Malononitrile (as precursor) | None | Dioxane, 110°C | 72-91 | Access to diverse structures | [11] |
| Cyanation of N-Oxide | Pyridine N-oxide | TMSCN | Dimethylcarbamoyl chloride | CH₃CN, 120°C | 69-95 | High regioselectivity, mild | [12] |
| Rosenmund-von Braun | Halopyridine | Copper(I) Cyanide | None | DMF, 150-250°C | 40-80 | Established method | [12] |
Analysis:
-
For building the pyridine ring from acyclic precursors via MCRs, malononitrile is a highly effective reagent, leading to excellent yields (up to 91%) under relatively green conditions.[10]
-
For functionalizing an existing pyridine ring, TMSCN offers a high-yielding and regioselective alternative to the classical, high-temperature Rosenmund-von Braun reaction that uses copper cyanide.[12] The choice between building the ring (using malononitrile) and functionalizing it (using TMSCN or CuCN) depends on the availability of starting materials and the desired substitution pattern.
Logical & Experimental Workflows
The selection and application of a nitrile precursor follow a logical workflow from starting materials to the final product.
Caption: Logical workflow for heterocycle synthesis using different nitrile precursors.
Caption: General experimental workflow for the Gewald aminothiophene synthesis.
Detailed Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This protocol is a representative example of the Gewald reaction using malononitrile.
Materials:
-
2-Butanone (B6335102) (Ketone)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (Base)
-
Ethanol (Solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Add morpholine (15 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Protocol 2: Cyanation of Pyridine N-oxide using TMSCN
This protocol is adapted from literature procedures for the synthesis of 2-cyanopyridine.[12]
Materials:
-
Pyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride (DMCC)
-
Acetonitrile (B52724) (CH₃CN, anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, argon-flushed, two-neck round-bottom flask, add pyridine N-oxide (10 mmol) and anhydrous acetonitrile (40 mL).
-
Add dimethylcarbamoyl chloride (12 mmol) to the solution at room temperature.
-
Add trimethylsilyl cyanide (15 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography to yield 2-cyanopyridine.
Conclusion
The selection of a nitrile precursor is a strategic decision with significant implications for the synthesis of heterocyclic compounds. For multicomponent reactions that build the heterocyclic core, activated methylene nitriles like malononitrile and ethyl cyanoacetate offer a safe and highly efficient option, with the ultimate choice depending on the specific substrate and desired functional group handles in the product. For the functionalization of existing rings, TMSCN provides a milder, often higher-yielding alternative to traditional and highly toxic inorganic cyanides, justifying its higher cost in many research and development settings. By carefully considering the comparative data and methodologies presented, researchers can optimize their synthetic routes to access complex heterocyclic targets with greater efficiency and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Versatility of 3,3-Diethoxypropanenitrile: A Comparative Guide for Precursor Selection in Pharmaceutical and Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of available building blocks, 3,3-Diethoxypropanenitrile has emerged as a remarkably versatile precursor, particularly in the synthesis of heterocyclic compounds vital to the pharmaceutical industry. This guide provides an objective comparison of this compound with alternative precursors, supported by experimental data, detailed protocols, and visual representations of key chemical pathways.
Executive Summary
This compound, also known as cyanoacetaldehyde diethyl acetal, serves as a stable and effective masked form of the highly reactive cyanoacetaldehyde. Its utility is most pronounced in the synthesis of substituted pyridines and pyrimidines, core structures in numerous therapeutic agents, including p38α mitogen-activated protein kinase (MAPK) inhibitors used in the treatment of inflammatory diseases.[1] This guide demonstrates that while alternative precursors exist for these syntheses, this compound often presents a favorable balance of reactivity, stability, and synthetic accessibility.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key performance indicators for the synthesis of this compound and compare its efficacy in a key application—pyrimidine synthesis—against a common alternative.
Table 1: Comparison of Synthesis Routes to this compound
| Starting Material(s) | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Acetonitrile, Carbon Monoxide, C1-C4 Alcohol Alkali Metal Salt | C1-C3 Alcohol | Non-polar solvent | 50-100°C, 0.3-1.5 MPa CO pressure, 5-10 hours | High (not specified) | Not specified | [2][3] |
| 2-Chloro-3-phenyl sulfuryl propionitrile | - | - | Elimination and addition | ~88% | Not specified | [3] |
| Bromoacetaldehyde diethyl acetal, Sodium Cyanide | - | - | Not specified | ~80% | Not specified | [3] |
| Acrylonitrile, Ethanol (B145695), Oxygen | Palladium chloride, Cuprous chloride | - | Not specified | High (not specified) | Not specified | [2] |
| Acetonitrile, Ethyl Formate | Sodium Ethoxide | - | Claisen condensation, then aldol (B89426) condensation and dehydration | 8% | Not specified | [3] |
Table 2: Comparison of this compound and an Alternative in Pyrimidine Synthesis
| Precursor | Reaction Partner | Catalyst/Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Urea | Butanolic Sodium Butoxide | Butanol | Reflux | 4-amino-2(1H)-pyrimidinone and cytosine | Not specified | [4] |
| Malononitrile | Guanidine hydrochloride, Aromatic aldehydes | Ultrasound irradiation | - | Not specified | 2-imino-5-carboxy-3,4-dihydropyrimidines | Good (not specified) | [5] |
Experimental Protocols
Synthesis of this compound via Acetonitrile Carbonylation
This protocol is based on the method described in patent CN102295578A.[2]
Materials:
-
Acetonitrile
-
Carbon Monoxide (gas)
-
Sodium Ethoxide (as the C1-C4 alcohol alkali metal salt)
-
Ethanol (as the C1-C3 alcohol catalyst)
-
Toluene (B28343) (as the non-polar solvent)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution
Procedure:
Step A: Pressure Reaction
-
In a pressure reactor, combine acetonitrile, sodium ethoxide, ethanol, and toluene.
-
Pressurize the reactor with carbon monoxide gas to 0.3-1.5 MPa.
-
Heat the reaction mixture to 50-100°C and maintain for 5-10 hours with stirring.
-
After the reaction is complete, cool the reactor and carefully vent the excess CO.
-
Isolate the resulting 3-hydroxy vinyl cyanide metal-salt.
Step B: Acetalization
-
In a separate reactor, prepare a solution of acidic ethanol by adding a catalytic amount of concentrated sulfuric acid to ethanol.
-
Add the 3-hydroxy vinyl cyanide metal-salt from Step A to the acidic ethanol.
-
Maintain the reaction temperature at 10-25°C for 4-8 hours with stirring.
Step C: Work-up and Purification
-
After the acetalization is complete, add a non-polar solvent such as toluene to the reaction mixture for extraction.
-
Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Collect the upper organic phase.
-
Extract the lower aqueous phase twice more with the non-polar solvent.
-
Combine all organic phases and wash with a saturated sodium bicarbonate solution.
-
Isolate the this compound by vacuum distillation.
Synthesis of 2-(2,2-diethoxy-ethyl)-pyridine using this compound
This protocol is based on the [2+2+2]-cycloaddition reaction mentioned in the literature.[1][4][6]
Materials:
-
This compound
-
Acetylene (B1199291) (or a suitable alkyne)
-
A suitable transition metal catalyst (e.g., a cobalt or rhodium complex)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the chosen catalyst in the anhydrous solvent.
-
Introduce acetylene gas into the reaction mixture via a bubbler or use a suitable alkyne co-reactant.
-
Stir the reaction at the optimal temperature for the chosen catalyst (this can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica (B1680970) gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2,2-diethoxy-ethyl)-pyridine.
Mandatory Visualizations
Reaction Pathway: Synthesis of Pyrimidines
Caption: Reaction pathway for the synthesis of pyrimidines.
Experimental Workflow: Purification of this compound
Caption: Purification workflow for this compound.
Signaling Pathway: p38α MAPK Inhibition
Caption: Synthesis of p38α MAPK inhibitors.
Conclusion
This compound stands out as a highly valuable and versatile precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that form the backbone of many pharmaceuticals. Its stability as a masked aldehyde, coupled with its reactivity in key cyclization reactions, makes it a preferred choice in many synthetic strategies. While alternative precursors are available and may be suitable for specific applications, the robust performance and adaptability of this compound, as evidenced by the comparative data and established protocols, solidify its position as a cornerstone building block for researchers and drug development professionals. The choice of precursor will always be context-dependent, but a thorough understanding of the advantages offered by this compound is essential for the design of efficient and effective synthetic routes.
References
The Strategic Advantage of 3,3-Diethoxypropanenitrile in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of multi-step synthetic campaigns. 3,3-Diethoxypropanenitrile, a versatile C3 synthon, offers distinct advantages in the construction of key heterocyclic scaffolds such as pyrimidines and pyridines. This guide provides an objective comparison of its performance against common alternative methods, supported by experimental data and detailed protocols, to inform strategic synthetic planning.
Executive Summary
This compound serves as a masked form of cyanoacetaldehyde, providing a stable and easy-to-handle reagent that can be unmasked under specific reaction conditions to participate in cyclization reactions. Its primary advantages lie in its ability to streamline synthetic routes to key heterocyclic systems, often leading to high yields and simplified purification processes. This guide will delve into a comparative analysis of this compound in the synthesis of a fundamental pyrimidine, cytosine, and a substituted pyridine (B92270), showcasing its efficiency against traditional and alternative synthetic strategies.
Comparison of Synthetic Routes
The utility of this compound is best illustrated through direct comparison with alternative synthetic methodologies for common heterocyclic targets.
Pyrimidine Synthesis: The Case of Cytosine
The synthesis of cytosine, a fundamental nucleobase, provides a clear example of the efficiency of this compound.
| Method | Key Reagents | Catalyst/Base | Solvent | Reaction Time | Yield (%) |
| Using this compound | This compound, Urea (B33335) | Sodium Hydroxide (B78521) | Toluene (B28343) | 12 hours | 89%[1] |
| Alternative Method | 3-Hydroxyacrylonitrile sodium salt, Thiourea (B124793) | Acid/Base | Organic Solvent/Water | Multi-step (6-24 hours per step) | Not explicitly reported for final product |
As the data indicates, the use of this compound offers a high-yielding, one-pot procedure for the synthesis of cytosine.[1] The alternative route, while viable, involves a multi-step process with an intermediate that requires further transformation, potentially impacting the overall yield and increasing the total synthesis time.
Pyridine Synthesis: A Comparative Look at 2-Substituted Pyridines
The synthesis of 2-substituted pyridines, a common motif in pharmaceuticals, further highlights the strategic advantage of this compound. Here, we compare a cobalt-catalyzed cycloaddition using this compound with the well-established Hantzsch pyridine synthesis for a structurally related target.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |
| Using this compound (via Cycloaddition) | This compound, Alkyne | Cobalt(I) catalyst (in situ generated) | Anhydrous solvent (e.g., THF) | 3 - 24 hours | Moderate to Good (product dependent) |
| Hantzsch Pyridine Synthesis (Alternative) | β-Ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium (B1175870) Acetate (B1210297) | Heat or Acid/Base catalyst | Ethanol or other protic solvents | Several hours to days | Variable, often moderate to good |
In contrast, the Hantzsch synthesis, a classical method, is a multi-component reaction that typically produces dihydropyridine (B1217469) intermediates which then require a separate oxidation step to yield the final aromatic pyridine. While a robust and widely used method, it can sometimes suffer from lower yields in the initial condensation or the final oxidation step.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of Cytosine using this compound
Procedure:
-
In a suitable reaction vessel, combine this compound (3.6 mol), urea (3.9 mol), and toluene (1 L).
-
Add sodium hydroxide (3.6 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Dissolve the residue in hot water and adjust the pH to 7.0 using glacial acetic acid, which will induce the precipitation of a solid.
-
Collect the solid by filtration and recrystallize from water to obtain cytosine as white crystals.
-
Yield: 89%.[1]
Alternative Synthesis of Cytosine
Procedure Overview:
This is a multi-step synthesis starting from 3-hydroxy acrylonitrile (B1666552) sodium salt and thiourea.
-
Cyclization: React 3-hydroxy acrylonitrile sodium salt with thiourea in the presence of a catalyst in an organic solvent at 50-90°C for 6-10 hours.
-
Intermediate Isolation: Evaporate the solvent and treat the residue with water and hydrochloric acid to obtain an intermediate solution.
-
Oxidative Amination: Treat the intermediate solution with hydrogen peroxide at 60-90°C for 18-24 hours.
-
Product Isolation: Adjust the pH to 7.0-7.5 with sodium hydroxide solution and cool to 10-15°C to precipitate cytosine.
Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis (General Protocol)
Procedure:
-
In a glovebox or under an inert atmosphere, add a cobalt(I) precatalyst (e.g., CoBr(PPh₃)₃) and a suitable ligand to a dry, degassed solvent such as THF.
-
Activate the catalyst by adding a reducing agent (e.g., NaBEt₃H) at low temperature.
-
To the activated catalyst solution, add this compound and the desired alkyne.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Hantzsch Pyridine Synthesis (General Protocol)
Procedure:
-
Combine an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate or ammonia) in a suitable solvent, typically ethanol.
-
Heat the mixture to reflux for several hours to overnight.
-
The intermediate dihydropyridine may precipitate upon cooling and can be isolated by filtration.
-
Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or manganese dioxide) to afford the pyridine.
-
Purify the final product by recrystallization or column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways discussed.
Caption: Comparative workflow for cytosine synthesis.
References
Spectroscopic Validation of Cytosine from 3,3-Diethoxypropanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of cytosine, a fundamental nucleobase, from 3,3-Diethoxypropanenitrile and an alternative precursor. The focus is on the spectroscopic validation of the final product, offering detailed experimental protocols and comparative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile precursor in organic synthesis, particularly for the formation of heterocyclic compounds. One of its key applications is in the synthesis of pyrimidine (B1678525) derivatives, such as cytosine (4-amino-2(1H)-pyrimidinone). The spectroscopic validation of the synthesized cytosine is paramount to ensure its purity and structural integrity, which is critical for its use in subsequent applications, including the synthesis of nucleoside analogues for antiviral and anticancer therapies. This guide presents a detailed protocol for the synthesis of cytosine from this compound and urea (B33335), alongside a comparative analysis with the synthesis from cyanoacetaldehyde and urea.
Experimental Protocols
Synthesis of Cytosine from this compound and Urea
This protocol is based on established Pinner-type pyrimidine synthesis methodologies.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Toluene
-
Distilled water
-
Hydrochloric acid or Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide and urea in toluene.
-
Heat the mixture to 85-95°C and stir for 30-60 minutes.
-
Slowly add 3,3-diethoxypropionitrile to the reaction mixture while maintaining the temperature.
-
After the addition is complete, increase the temperature to 100-105°C and reflux the mixture for 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in hot distilled water.
-
Adjust the pH of the aqueous solution to 7.0 with hydrochloric acid or glacial acetic acid to precipitate the crude cytosine.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure cytosine as a white crystalline solid.
Alternative Synthesis of Cytosine from Cyanoacetaldehyde and Urea
This method provides a direct comparison for the synthesis of cytosine.
Materials:
-
Cyanoacetaldehyde
-
Urea
-
Concentrated aqueous solution (simulating evaporating lagoon conditions)
Procedure:
-
Prepare a concentrated aqueous solution of urea.
-
Add cyanoacetaldehyde to the concentrated urea solution.
-
Heat the mixture, simulating conditions of an evaporating lagoon, which can facilitate the reaction.
-
Monitor the reaction for the formation of cytosine.
-
Upon completion, cool the reaction mixture and isolate the cytosine product. Further purification may be required.
Spectroscopic Validation of Cytosine
The synthesized cytosine was characterized using various spectroscopic techniques to confirm its identity and purity. The data is summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cytosine
| Nucleus | Chemical Shift (δ, ppm) in D₂O |
| ¹H NMR | |
| H5 | 5.96 - 5.98 |
| H6 | 7.49 - 7.51 |
| ¹³C NMR | |
| C2 | 162.02 |
| C4 | 170.16 |
| C5 | 97.83 |
| C6 | 145.99 |
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for Cytosine
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3350 - 3100 (broad) |
| C=O stretch (amide) | ~1660 |
| C=N stretch | ~1600 |
| C=C stretch | ~1540 |
| N-H bend (amine) | ~1640 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometric Data for Cytosine
| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| Electrospray (ESI) | 112.05 | C₄H₅N₃O |
Comparison with Alternative Synthesis
| Feature | Synthesis from this compound | Synthesis from Cyanoacetaldehyde |
| Starting Material | Readily available, stable liquid | Less stable, may need to be generated in situ |
| Reaction Conditions | Requires anhydrous conditions and a strong base | Can be performed in concentrated aqueous solution |
| Yield | Generally good to high yields reported in patents | Yields can be significant under prebiotic-like conditions |
| Byproducts | Ethanol | Fewer byproducts in the idealized reaction |
| Scalability | Amenable to industrial scale-up | More suited for laboratory or prebiotic chemistry studies |
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for the synthesis and validation of cytosine and the logical reaction pathway.
Caption: Experimental workflow for the synthesis and spectroscopic validation of cytosine.
Caption: Logical pathway for the synthesis of cytosine from this compound and urea.
Conclusion
The synthesis of cytosine from this compound and urea provides a reliable and scalable method for producing this essential biomolecule. The spectroscopic data presented in this guide confirms the successful synthesis and high purity of the final product. When compared to the alternative synthesis from cyanoacetaldehyde, the use of this compound offers advantages in terms of starting material stability and suitability for larger-scale production. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing the necessary data and protocols to support their synthetic and analytical endeavors.
Assessing the Stereoselectivity of Reactions with 3,3-Diethoxypropanenitrile: A Comparative Guide
This guide, therefore, cannot provide a direct comparison of the stereoselective performance of 3,3-diethoxypropanenitrile in reactions like alkylations, aldol (B89426) additions, or Michael reactions due to the absence of the necessary experimental data. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of reaction pathways for this specific compound cannot be fulfilled at this time.
Theoretical Potential for Stereoselectivity
From a theoretical standpoint, this compound possesses a methylene (B1212753) group (CH₂) adjacent to the nitrile (CN) group. The protons on this carbon are acidic and can be removed by a suitable base to form a nucleophilic carbanion. This carbanion could then, in principle, participate in various carbon-carbon bond-forming reactions where stereoselectivity is a key consideration.
Potential Stereoselective Reactions:
-
Alkylation: The reaction of the carbanion of this compound with an electrophile could proceed stereoselectively in the presence of a chiral catalyst or with the use of a chiral auxiliary.
-
Aldol Addition: The addition of the enolate of this compound to a chiral aldehyde or in the presence of a chiral catalyst could lead to the formation of diastereomeric or enantiomerically enriched β-hydroxy nitriles.
-
Michael Addition: The conjugate addition of the this compound carbanion to an α,β-unsaturated carbonyl compound is another reaction where stereocontrol could be exerted.
The acetal (B89532) group in this compound could also play a role in directing the stereochemical outcome of reactions, potentially through chelation control with a metal-based catalyst.
General Principles of Stereoselective Synthesis with Nitriles and Acetals
While specific data for this compound is lacking, researchers and drug development professionals can draw upon the extensive body of work on stereoselective reactions of other nitriles and acetals. Key strategies include:
-
Use of Chiral Catalysts: Chiral Lewis acids, Brønsted acids, and organocatalysts are widely employed to create a chiral environment around the reacting molecules, influencing the transition state and favoring the formation of one stereoisomer over another.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
-
Substrate Control: When the substrate itself contains a chiral center, it can influence the stereochemistry of newly formed stereocenters.
Logical Workflow for Investigating Stereoselectivity
For researchers interested in exploring the stereoselective potential of this compound, a logical experimental workflow would be as follows:
Caption: A logical workflow for the systematic investigation of stereoselective reactions using this compound.
Conclusion
While this compound is a commercially available and potentially useful building block in organic synthesis, its application in stereoselective transformations is not well-documented in the public domain. The information provided in this guide is intended to highlight the theoretical possibilities and provide a framework for future research in this area. Researchers are encouraged to perform initial feasibility studies to explore the reactivity and potential for stereocontrol in reactions involving this compound. The development of stereoselective methods using this compound would be a valuable addition to the synthetic chemist's toolbox, potentially enabling the efficient synthesis of complex chiral molecules for pharmaceutical and other applications. Further investigation is required to generate the experimental data necessary for a comprehensive comparative analysis.
A Comparative Guide to Nitrile Reagents in Mechanistic Studies
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The choice of a cyanating agent is critical and depends on factors such as substrate scope, reaction conditions, toxicity, and cost. This guide provides a comparative analysis of commonly employed nitrile reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Nucleophilic Cyanation Reagents: A Comparative Analysis
The palladium-catalyzed cyanation of aryl halides is a widely used transformation for the synthesis of benzonitriles. Key nucleophilic cyanide sources for this reaction include the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and the more traditional zinc cyanide (Zn(CN)₂).
Palladium-Catalyzed Cyanation of Aryl Chlorides: K₄[Fe(CN)₆] vs. Zn(CN)₂
The following table summarizes the performance of K₄[Fe(CN)₆] and Zn(CN)₂ in the palladium-catalyzed cyanation of various aryl chlorides.
| Entry | Aryl Chloride | Cyanide Source | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene (B122035) | K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | 70 | 18 | 96 | [1][2] |
| 2 | 4-Chlorotoluene | Zn(CN)₂ | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn flakes | 95 | 3 | >99 | [3] |
| 3 | 4-Chloroanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | 70 | 18 | 95 | [1][2] |
| 4 | 4-Chloroanisole | Zn(CN)₂ | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn flakes | 95 | 3 | >99 | [3] |
| 5 | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆] | Palladacycle P1 / L1 | 100 | 1 | 97 | [4] |
| 6 | Ethyl 4-chlorobenzoate | Zn(CN)₂ | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn flakes | 95 | 3 | 98 | [3] |
| 7 | 2-Chloropyridine | K₄[Fe(CN)₆] | Palladacycle P1 / L1 | 100 | 1 | 91 | [4] |
| 8 | 2-Chloropyridine | Zn(CN)₂ | Pd[P(t-Bu)₃]₂ | 80 | 18 | 94 | [3] |
Key Observations:
-
Toxicity and Handling: K₄[Fe(CN)₆] is a non-toxic and easy-to-handle solid, making it a safer and more environmentally benign alternative to the highly toxic Zn(CN)₂.[1][4][5]
-
Reaction Conditions: While both reagents can achieve high yields, reactions with K₄[Fe(CN)₆] can be performed under milder conditions (e.g., 70°C) with appropriate ligand systems.[1][2] However, some protocols with K₄[Fe(CN)₆] may require higher temperatures (≥ 100°C).[4]
-
Catalyst Loading and Reaction Times: The efficiency of the cyanation reaction is highly dependent on the catalyst system. With optimized catalysts, reactions using both cyanide sources can be fast and require low catalyst loadings.[3][4]
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chlorotoluene with K₄[Fe(CN)₆]
A mixture of 4-chlorotoluene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), CM-phos (0.04 mmol, 4 mol %), and Na₂CO₃ (0.125 mmol) in a 1:1 mixture of MeCN/water (2 mL total) is heated at 70°C for 18 hours.[1][2] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.
Cyanosilylation of Ketones: Trimethylsilyl (B98337) Cyanide (TMSCN) vs. Acetone (B3395972) Cyanohydrin
The addition of a cyano group to a carbonyl compound to form a cyanohydrin is a fundamental transformation in organic synthesis. Trimethylsilyl cyanide (TMSCN) is a widely used reagent for this purpose, offering advantages in safety and handling over hydrogen cyanide (HCN).[6] Acetone cyanohydrin can serve as a convenient in-situ source of HCN.[7]
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| Trimethylsilyl Cyanide (TMSCN) | Safer than HCN, high reactivity, versatile, TMS group acts as a protecting group.[6] | Toxic, flammable, moisture-sensitive. | Cyanosilylation of carbonyls, Strecker synthesis.[6] |
| Acetone Cyanohydrin | Less volatile than HCN, serves as an in-situ source of HCN. | Toxic, can decompose to release HCN. | Hydrocyanation, Strecker synthesis. |
A 2019 study on arene cyanation via a photoredox-catalyzed C-O bond functionalization found that acetone cyanohydrin was higher yielding and a more economical cyanide source compared to TMSCN under their specific reaction conditions.[7][8]
Experimental Protocol: Gold(III)-Catalyzed Cyanosilylation of Acetophenone (B1666503) with TMSCN
To a solution of acetophenone (1.0 mmol) and AuCl₃ (0.01 mmol, 1 mol %) in CH₂Cl₂ (2 mL) is added trimethylsilyl cyanide (1.2 mmol) at room temperature. The reaction mixture is stirred for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding cyanohydrin trimethylsilyl ether.[9]
Electrophilic vs. Nucleophilic Cyanation: A Mechanistic Dichotomy
The choice between an electrophilic and a nucleophilic cyanating agent fundamentally alters the reaction mechanism and the types of substrates that can be functionalized.
-
Nucleophilic Cyanation: Employs a cyanide anion (CN⁻) source to attack an electrophilic carbon center. This is the classical approach for the cyanation of alkyl and aryl halides.
-
Electrophilic Cyanation: Utilizes a reagent that delivers a cyanide cation (CN⁺) equivalent to a nucleophilic substrate. This strategy is complementary to nucleophilic cyanation and allows for the cyanation of carbanions, enolates, and electron-rich aromatic systems.[10][11]
Common electrophilic cyanating agents include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and cyanogen (B1215507) bromide (BrCN).[10][11][12][13] Mechanistic studies on rhodium-catalyzed electrophilic cyanation of aryl boronic acids with NCTS suggest a pathway involving transmetalation followed by insertion of the cyano group into the carbon-rhodium bond.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 10. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3-Diethoxypropanenitrile: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3,3-Diethoxypropanenitrile. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and environmental responsibility.
Immediate Safety and Hazard Information
This compound is a combustible liquid and an irritant. Proper handling and storage are crucial to mitigate risks in the laboratory.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable Liquid | 🔥 | Warning | H227: Combustible liquid |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Laboratory coat
-
Use in a well-ventilated area or with a fume hood.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment, such as hydrolysis, is generally not recommended without proper expertise and equipment.
Step 1: Waste Collection and Segregation
-
Do not dispose of this compound down the drain.
-
Collect all waste containing this chemical in a designated, leak-proof container.
-
Avoid mixing with incompatible wastes. It is best to collect it in a dedicated container for halogen-free organic solvents.
Step 2: Container Selection and Labeling
-
Container Material: Use chemically resistant containers for waste collection. Recommended materials include:
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The date of accumulation.
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Keep the container away from sources of ignition, heat, and direct sunlight.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Provide the disposal company with a complete and accurate description of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols: Considerations for Potential Pre-Treatment
While professional disposal is the standard, understanding the chemical properties of nitriles can inform treatment technologies used by disposal facilities.
Hydrolysis of Nitriles:
Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. This process breaks down the nitrile functional group.
-
Acidic Hydrolysis: Heating the nitrile with a strong acid (e.g., hydrochloric acid) will yield a carboxylic acid and an ammonium (B1175870) salt.
-
Alkaline Hydrolysis: Refluxing the nitrile with a strong base (e.g., sodium hydroxide) produces a carboxylate salt and ammonia. The free carboxylic acid can then be obtained by acidification.
Note: These procedures are for informational purposes regarding potential chemical breakdown pathways and are not intended as a recommendation for on-site disposal by untrained personnel. The reaction can be vigorous and should only be performed by trained chemists in a controlled laboratory setting.
Incineration:
Incineration is a common method for the disposal of organic chemical waste. For nitrile compounds, controlled incineration in a hazardous waste incinerator is necessary to ensure complete combustion and to manage the potential release of toxic nitrogen oxides. This process should only be carried out by licensed professionals in permitted facilities.
References
Personal protective equipment for handling 3,3-Diethoxypropanenitrile
Essential Safety and Handling Guide for 3,3-Diethoxypropanenitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure appropriate handling. The compound is known to cause skin and eye irritation, as well as respiratory tract irritation.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical goggles.[3][4] A face shield may be required for splash hazards. | Ensure a snug fit. Eye and face protection should be worn at all times when handling the chemical.[5] |
| Skin | Chemical-resistant gloves (e.g., PVC).[3] A lab coat or chemical-resistant apron.[2][6] | Regularly inspect gloves for signs of degradation or perforation.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[7][8] |
| Respiratory | A NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK EN14387).[1] | Use in a well-ventilated area, such as a chemical fume hood.[2][9] Respirator use requires a formal program, including fit testing.[5] |
| Feet | Closed-toe, chemical-resistant shoes.[6] | Footwear should cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory.[6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][9]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[10][11]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]
Storage:
-
Container: Store in the original, tightly sealed container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][10]
-
Segregation: Store away from food and drink containers.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[8][14] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention if irritation persists.[14] |
| Inhalation | Move the exposed person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration or oxygen as needed.[14] Seek immediate medical attention.[7][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7][11] Seek immediate medical attention.[7][14] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[15] Eliminate all ignition sources.[16][17]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[16][17]
-
Absorption: Carefully absorb the spilled material with the absorbent.
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[15][16]
-
Decontamination: Clean the spill area thoroughly with soap and water.[15]
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal:
-
Waste Characterization: this compound and any contaminated materials (e.g., absorbents, PPE) must be treated as hazardous waste.
-
Containerization: Store waste in a clearly labeled, sealed container.
-
Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. This may involve removal by a licensed chemical destruction facility.[4] Do not dispose of it down the drain.[4][7]
Experimental Workflow & Safety Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 3,3-Diethoxypropionitrile 95 2032-34-0 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. 3,3-DIETHOXYPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
